Product packaging for Cetoleic Acid(Cat. No.:CAS No. 1002-96-6)

Cetoleic Acid

Cat. No.: B228865
CAS No.: 1002-96-6
M. Wt: 338.6 g/mol
InChI Key: KJDZDTDNIULJBE-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cetoleic acid ((Z)-docos-11-enoic acid, C22:1 n-11) is a very long-chain monounsaturated fatty acid (LC-MUFA) classified as an omega-11 lipid . This research compound is gaining significant interest for its unique biological activities and potential to modulate metabolic pathways. Researchers are exploring its application in cardiovascular, metabolic, and inflammatory disease research. A key mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), a mechanism that can reduce de novo lipogenesis, increase fat burning, and mediate an anti-inflammatory response . Preclinical studies indicate that this compound may offer substantial benefits for cardiometabolic health. Research in rodent models has shown that supplementation with this compound-rich oil can significantly reduce plasma lipids, lowering triglycerides by up to 55%, total cholesterol by 41%, and LDL-cholesterol by 45%, while also exerting anti-inflammatory activity . Furthermore, it has been demonstrated to suppress the development of atherosclerotic lesions in animal models of atherosclerosis, with effects noted on reducing inflammatory cytokines . Beyond direct lipid management, this compound has a unique role in enhancing the body's own production of long-chain omega-3 fatty acids. In vitro studies using human HepG2 hepatocytes have shown that this compound improves the efficiency of the n-3 fatty acid metabolic pathway, increasing the conversion of radio-labelled alpha-linolenic acid (ALA) to EPA and DHA by 40% . This suggests that this compound can increase the omega-3 index, a key marker for cardiovascular health, more effectively than would be expected from standard fish oils alone . This compound occurs naturally in fish oils such as herring oil (where it can constitute 10-22% of the fatty acid content) and in cod liver oil . This product is provided For Research Use Only. It is strictly not for diagnostic or therapeutic use in humans and is not intended for personal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H42O2 B228865 Cetoleic Acid CAS No. 1002-96-6

Properties

IUPAC Name

(Z)-docos-11-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h11-12H,2-10,13-21H2,1H3,(H,23,24)/b12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDZDTDNIULJBE-QXMHVHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC=CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC/C=C\CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00920491
Record name cis-Cetoleic acid (cis-22:1n-11)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cetoleic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002884
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1002-96-6
Record name Cetoleic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1002-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cetoleic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-Cetoleic acid (cis-22:1n-11)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CETOLEIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62EZI2C5SE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cetoleic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002884
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Cetoleic Acid in Marine Oils: A Technical Guide to Natural Sources, Analysis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetoleic acid (cis-11-docosenoic acid; 22:1n-11), a long-chain monounsaturated omega-11 fatty acid, is gaining significant attention within the scientific community for its potential health benefits and its role in lipid metabolism. Predominantly found in marine oils derived from North Atlantic fish species, this compound has demonstrated the ability to enhance the endogenous production of the essential omega-3 fatty acids, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). This technical guide provides an in-depth overview of the primary marine sources of this compound, detailed methodologies for its extraction and quantification, and an exploration of its biological activity, particularly its influence on the EPA and DHA synthesis pathway.

Natural Marine Sources of this compound

This compound is particularly abundant in fish species that thrive in the cold waters of the North Atlantic. Oils derived from these fish are the most significant natural sources of this unique fatty acid. Key marine sources rich in this compound include herring, capelin, and sand eel.[1] Mackerel and cod liver oil also contain notable amounts of this compound.[2] The concentration of this compound in these oils can vary depending on the specific species, geographical location, and season of harvest.

Quantitative Data on this compound Content in Marine Oils

The following table summarizes the quantitative data for this compound content in various marine oils, expressed as a percentage of total fatty acids. This allows for a clear comparison of the relative abundance of this compound across different sources.

Marine Oil SourceThis compound (% of Total Fatty Acids)Reference(s)
Herring Oil10.8% - 15.0%[3]
Sandeel Oil8.7% (in a specific diet formulation)[4]
Cod Liver Oil7.0% - 9.4%[2]
Sardine Oil (low)~1.4%
Anchovy OilNot detected
North Atlantic Fish (general)17% - 22% (in long-chain monounsaturated fatty acids)

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in marine oils is crucial for research and development purposes. The standard methodology involves lipid extraction followed by gas chromatography (GC) analysis of fatty acid methyl esters (FAMEs).

Lipid Extraction from Marine Oil Samples

A common and effective method for extracting lipids from marine oil samples is a modified Folch or Bligh-Dyer method, which uses a chloroform-methanol solvent system.

Protocol:

  • Homogenization: Homogenize a known weight of the marine oil sample with a mixture of chloroform and methanol (typically in a 2:1 v/v ratio).

  • Phase Separation: Add a saline solution (e.g., 0.9% NaCl) to the homogenate to induce phase separation. The lower chloroform layer will contain the lipids.

  • Lipid Recovery: Carefully aspirate the upper aqueous layer and collect the lower chloroform layer containing the lipids.

  • Solvent Evaporation: Evaporate the chloroform under a stream of nitrogen gas to obtain the total lipid extract.

  • Storage: Store the extracted lipids under an inert atmosphere (e.g., nitrogen or argon) at -20°C or lower to prevent oxidation.

Preparation of Fatty Acid Methyl Esters (FAMEs)

For GC analysis, the fatty acids in the lipid extract must be converted to their more volatile methyl ester derivatives.

Protocol:

  • Transesterification: Dissolve a known amount of the lipid extract in a solvent like toluene.

  • Add a methanolic solution of a strong acid catalyst, such as 1% sulfuric acid in methanol or boron trifluoride in methanol.

  • Heat the mixture in a sealed tube at a controlled temperature (e.g., 80-100°C) for a specified time (e.g., 1-2 hours) to allow for complete methylation.

  • Extraction of FAMEs: After cooling, add water and a non-polar solvent like hexane or petroleum ether to the reaction mixture.

  • Vortex the mixture and allow the layers to separate. The upper organic layer will contain the FAMEs.

  • Collect the upper layer and wash it with a dilute salt solution to remove any remaining catalyst.

  • Dry the FAMEs solution over anhydrous sodium sulfate.

  • The resulting FAMEs solution is then ready for GC analysis.

Gas Chromatography (GC) Analysis

GC with a flame ionization detector (GC-FID) is the most common technique for the separation and quantification of FAMEs.

Typical GC Conditions:

  • Column: A polar capillary column, such as a fused silica capillary column coated with a cyanopropyl polysiloxane stationary phase (e.g., DB-23, SP-2560), is recommended for good separation of fatty acid isomers.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injector: Split/splitless injector, typically operated at a temperature of 250-270°C.

  • Oven Temperature Program: A programmed temperature ramp is used to achieve optimal separation of FAMEs with different chain lengths and degrees of unsaturation. A typical program might start at a lower temperature (e.g., 140°C), hold for a few minutes, and then ramp up to a final temperature of around 240°C.

  • Detector: Flame Ionization Detector (FID), operated at a temperature of 260-280°C.

  • Quantification: The percentage of each fatty acid is determined by calculating the peak area of its corresponding FAME relative to the total peak area of all identified fatty acids. An internal standard (e.g., C17:0 or C23:0) can be added before methylation for more accurate quantification.

Biological Activity and Signaling Pathway

Research has shown that this compound possesses bioactive properties, most notably its ability to stimulate the conversion of alpha-linolenic acid (ALA) into the long-chain omega-3 fatty acids EPA and DHA. This is significant as the conversion of ALA to EPA and DHA in humans is generally inefficient.

Signaling Pathway: this compound's Influence on EPA and DHA Synthesis

The diagram below illustrates the proposed mechanism by which this compound enhances the n-3 fatty acid metabolic pathway.

Cetoleic_Acid_Pathway ALA α-Linolenic Acid (ALA) (C18:3n-3) SDA Stearidonic Acid (SDA) (C18:4n-3) ALA->SDA Δ6-desaturase ETA Eicosatetraenoic Acid (ETA) (C20:4n-3) SDA->ETA Elongase EPA Eicosapentaenoic Acid (EPA) (C20:5n-3) ETA->EPA Δ5-desaturase DPA Docosapentaenoic Acid (DPA) (C22:5n-3) EPA->DPA Elongase DHA Docosahexaenoic Acid (DHA) (C22:6n-3) DPA->DHA Δ6-desaturase (Peroxisomal β-oxidation) Cetoleic_Acid This compound (C22:1n-11) d6_desaturase Δ6-desaturase Cetoleic_Acid->d6_desaturase Stimulates d5_desaturase Δ5-desaturase Cetoleic_Acid->d5_desaturase Stimulates elongase Elongase Cetoleic_Acid->elongase Stimulates

Caption: this compound stimulates key enzymes in the EPA and DHA synthesis pathway.

Experimental Workflow for Investigating this compound's Bioactivity

The following diagram outlines a typical experimental workflow to assess the impact of this compound on EPA and DHA synthesis, combining both in vitro and in vivo models.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (e.g., Human Liver Cells - HepG2) treatment Treatment with this compound and radiolabeled ALA cell_culture->treatment lipid_extraction_iv Lipid Extraction treatment->lipid_extraction_iv gc_analysis_iv FAMEs Preparation & GC Analysis (Quantification of radiolabeled EPA & DHA) lipid_extraction_iv->gc_analysis_iv results_iv Increased EPA & DHA Synthesis gc_analysis_iv->results_iv animal_model Animal Model (e.g., Salmon, Rats) dietary_intervention Dietary Intervention: Control vs. This compound-rich Oil animal_model->dietary_intervention tissue_sampling Tissue Sampling (e.g., Liver, Muscle) dietary_intervention->tissue_sampling lipid_extraction_ivv Lipid Extraction tissue_sampling->lipid_extraction_ivv gc_analysis_ivv FAMEs Preparation & GC Analysis (Fatty Acid Profiling) lipid_extraction_ivv->gc_analysis_ivv results_ivv Increased Tissue Levels of EPA & DHA gc_analysis_ivv->results_ivv

Caption: Workflow for assessing this compound's impact on EPA and DHA synthesis.

Conclusion

Marine oils, particularly those from North Atlantic fish like herring, capelin, and sand eel, are rich natural sources of this compound. Standardized analytical methods based on lipid extraction and gas chromatography are well-established for the accurate quantification of this fatty acid. The emerging body of evidence highlighting this compound's ability to enhance the endogenous synthesis of EPA and DHA presents exciting opportunities for its application in nutraceuticals, functional foods, and pharmaceutical development. Further research into the precise molecular mechanisms and clinical efficacy of this compound is warranted to fully elucidate its potential health benefits.

References

An In-depth Technical Guide on the Biosynthesis of Cetoleic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of cetoleic acid (C22:1n-11), a long-chain monounsaturated fatty acid of interest for its biological activities. The guide details the likely biosynthetic pathway, presents relevant quantitative data, outlines experimental protocols for pathway elucidation, and provides visualizations of the key processes.

Introduction to this compound

This compound is a very-long-chain monounsaturated fatty acid (VLC-MUFA) with the chemical structure 22:1n-11. It is found in high concentrations in North Atlantic fish oils, particularly from species like herring, capelin, and sand eel. Recent research has highlighted the role of this compound in stimulating the endogenous production of the health-promoting omega-3 fatty acids, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), from their precursor, alpha-linolenic acid (ALA).[1][2] This has sparked interest in its potential applications in human health and aquaculture.

While vertebrates, including humans and salmon, have a limited capacity for the de novo synthesis of this compound, it is a significant component of the marine food web. The primary producers are believed to be marine microorganisms, which are consumed by zooplankton, such as copepods of the genus Calanus. These copepods are then preyed upon by fish, leading to the accumulation of this compound in fish oils.

The Proposed Biosynthetic Pathway of this compound

The de novo biosynthesis of this compound has not been fully elucidated in any single organism. However, based on the general principles of fatty acid metabolism and the lipid composition of marine organisms, a putative pathway can be proposed. The synthesis of this compound is believed to occur through the elongation of a shorter-chain monounsaturated fatty acid precursor.

The core of this pathway involves the sequential addition of two-carbon units to a growing fatty acyl-CoA chain. This process is catalyzed by a multi-enzyme complex known as the fatty acid elongase (Elovl) system, located in the endoplasmic reticulum.

The proposed key steps are:

  • De novo synthesis of palmitic acid (16:0) in the cytoplasm.

  • Elongation and desaturation to form oleic acid (18:1n-9) and vaccenic acid (18:1n-7).

  • Further elongation to gondoic acid (20:1n-9) or 11-eicosenoic acid (20:1n-11). The specific isomer is crucial for the final product.

  • Elongation of the C20:1 precursor to this compound (22:1n-11). This is the final and key step in the synthesis of this compound.

The specific fatty acid elongase responsible for the conversion of a C20:1 precursor to C22:1n-11 in marine copepods has not yet been definitively identified and characterized.

Below is a diagram illustrating the proposed biosynthetic pathway.

Cetoleic_Acid_Biosynthesis AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase AcetylCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS Palmitic_Acid Palmitic Acid (16:0) Elongase1 Elongase (Elovl6) Palmitic_Acid->Elongase1 Stearic_Acid Stearic Acid (18:0) Desaturase Δ9-Desaturase (SCD) Stearic_Acid->Desaturase Oleic_Acid Oleic Acid (18:1n-9) Elongase2 Elongase Oleic_Acid->Elongase2 Gondoic_Acid Gondoic Acid (20:1n-9) / 11-Eicosenoic Acid (20:1n-11) Elongase3 Elongase (Putative) Gondoic_Acid->Elongase3 Cetoleic_Acid This compound (22:1n-11) FAS->Palmitic_Acid Elongase1->Stearic_Acid Desaturase->Oleic_Acid Elongase2->Gondoic_Acid Elongase3->Cetoleic_Acid

Proposed Biosynthesis Pathway of this compound.

Quantitative Data

While quantitative data on the direct biosynthesis of this compound is scarce, significant research has been conducted on its effects on the synthesis of other long-chain polyunsaturated fatty acids.

Table 1: Effect of this compound on EPA and DHA Synthesis

Cell Line/OrganismThis compound Concentration% Increase in EPA + DHA Synthesis from ALAReference
Human Hepatocytes (HepG2)20-80 µM~40%[1]
Salmon Primary Hepatocytes20-80 µM~12% (EPA only)[1]
Atlantic Salmon (in vivo)High dietary intake15% greater whole-body retention of EPA+DHA[1]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires the identification and characterization of the enzymes involved, particularly the specific fatty acid elongase responsible for the final elongation step. Below are detailed methodologies for key experiments.

  • Organism Selection: Choose an organism known to be rich in this compound, such as the marine copepod Calanus finmarchicus.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the organism and synthesize cDNA.

  • Degenerate PCR and RACE: Design degenerate primers based on conserved regions of known fatty acid elongase genes. Use these primers for PCR on the synthesized cDNA. Subsequently, use Rapid Amplification of cDNA Ends (RACE) to obtain the full-length sequence of the candidate elongase gene.

This protocol describes the heterologous expression of a candidate elongase gene in the yeast Saccharomyces cerevisiae to determine its substrate specificity.

  • Vector Construction: Clone the full-length open reading frame of the candidate elongase gene into a yeast expression vector (e.g., pYES2).

  • Yeast Transformation: Transform the expression vector into a suitable S. cerevisiae strain.

  • Yeast Culture and Substrate Feeding:

    • Culture the transformed yeast in a selective medium.

    • Induce the expression of the elongase gene (e.g., by adding galactose for a galactose-inducible promoter).

    • Supplement the culture medium with a potential precursor fatty acid, such as gondoic acid (20:1n-9) or 11-eicosenoic acid (20:1n-11). A control culture with the empty vector should be run in parallel.

  • Lipid Extraction and Fatty Acid Analysis:

    • Harvest the yeast cells by centrifugation.

    • Extract total lipids using a method such as the Folch procedure (chloroform:methanol).

    • Prepare fatty acid methyl esters (FAMEs) by transesterification.

    • Analyze the FAMEs by gas chromatography (GC) to identify and quantify the fatty acid profile. The presence of this compound in the yeast fed the C20:1 precursor, and its absence in the control, would confirm the function of the candidate elongase.

Below is a workflow diagram for the functional characterization of a candidate elongase.

Experimental_Workflow Start Isolate Candidate Elongase Gene Vector Clone into Yeast Expression Vector Start->Vector Transform Transform S. cerevisiae Vector->Transform Culture Culture and Induce Expression Transform->Culture Feed Feed with C20:1 Precursor Culture->Feed Extract Lipid Extraction Feed->Extract FAME FAME Preparation Extract->FAME GC Gas Chromatography Analysis FAME->GC Analyze Analyze for this compound GC->Analyze

Workflow for Elongase Functional Characterization.

Conclusion and Future Directions

The biosynthesis of this compound is an important aspect of marine lipid metabolism with implications for human health and aquaculture. While the general pathway is understood to involve fatty acid elongation, the specific enzymes and their regulation in primary producing organisms remain an active area of research. The experimental protocols outlined in this guide provide a framework for the definitive elucidation of this pathway. Future research should focus on the isolation and characterization of the specific elongases from marine microorganisms to fully understand and potentially harness the biosynthesis of this beneficial fatty acid.

References

The Biological Significance of Omega-11 Fatty Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Omega-11 fatty acids, a less-explored class of monounsaturated fatty acids (MUFAs), are emerging as significant bioactive lipids with diverse physiological roles. This technical guide provides an in-depth overview of the biological significance of prominent omega-11 fatty acids, primarily gondoic acid (cis-11-eicosenoic acid) and vaccenic acid (cis-11-octadecenoic acid). It is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of their metabolism, signaling pathways, and potential therapeutic applications in inflammation, cardiovascular disease, metabolic disorders, and oncology. This document presents quantitative data in structured tables for comparative analysis, detailed experimental protocols for key cited studies, and visual diagrams of critical signaling pathways and workflows to facilitate a deeper understanding of the molecular mechanisms at play.

Introduction to Omega-11 Fatty Acids

Omega-11 fatty acids are characterized by a carbon-carbon double bond at the eleventh carbon atom from the methyl end of the fatty acid chain. While not as extensively studied as their omega-3 and omega-6 counterparts, recent research has shed light on their important contributions to cellular function and overall health. The two most prominent omega-11 fatty acids in biological systems are:

  • Gondoic Acid (20:1n-11): A 20-carbon MUFA found in various plant oils, such as rapeseed (canola) oil, and some fish and nuts.[1] It plays a role in maintaining healthy cell membranes and metabolic functions.[1]

  • Vaccenic Acid (18:1n-11): An 18-carbon MUFA that is the predominant trans fatty acid in ruminant fats, such as milk, butter, and beef.[2][3] It serves as a precursor for the endogenous synthesis of conjugated linoleic acid (CLA).[2]

This guide will delve into the distinct and overlapping biological activities of these key omega-11 fatty acids.

Physiological Roles and Therapeutic Potential

Omega-11 fatty acids exhibit a range of biological activities with implications for human health and disease.

Anti-inflammatory Effects

Both gondoic acid and vaccenic acid have demonstrated anti-inflammatory properties.

  • Gondoic Acid: Studies have shown that gondoic acid can alleviate inflammation in Kupffer cells, the resident macrophages of the liver, by inhibiting the production of pro-inflammatory factors. This effect is mediated, at least in part, by the suppression of reactive oxygen species (ROS) and the inhibition of the PKCθ/ERK/STAT3 signaling pathway.

  • Vaccenic Acid: Vaccenic acid has been shown to suppress intestinal inflammation by increasing the levels of the endocannabinoid anandamide and other related N-acylethanolamines. This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.

Cardiovascular Health

The impact of omega-11 fatty acids on cardiovascular health is an area of active investigation, with studies suggesting beneficial effects on lipid profiles.

  • Long-Chain Monounsaturated Fatty Acids (LCMUFAs), including Gondoic Acid: A clinical trial investigating supplementation with saury oil, which is rich in omega-11 LCMUFAs (C20:1 and C22:1), demonstrated positive effects on several cardiovascular parameters. Saury oil supplementation led to a significant reduction in LDL particle count and a minor increase in HDL particle size compared to a control oil. Both saury oil and the control oil (a blend of sardine and olive oil) lowered plasma triglycerides and VLDL particle counts.

Metabolic Health and Insulin Secretion

Vaccenic acid has shown promise in improving metabolic health, particularly in the context of insulin secretion and type 2 diabetes.

  • Vaccenic Acid: Dietary supplementation with vaccenic acid has been found to increase glucose turnover and improve insulin secretion in rat models of type 2 diabetes. In vitro studies on both rat and human islets have shown that vaccenic acid enhances glucose-stimulated insulin secretion (GSIS). This effect is associated with the increased mRNA expression of G-protein coupled receptor 40 (GPR40) and regenerating islet-derived 1α (REG-1α).

Oncology

Emerging research has implicated cis-vaccenic acid in the context of cancer, particularly prostate cancer.

  • Cis-Vaccenic Acid: In prostate cancer cells, the synthesis of cis-vaccenic acid is dependent on the enzymes Stearoyl-CoA Desaturase 1 (SCD1) and Fatty Acid Elongase 5 (ELOVL5). The inhibition of SCD1 leads to reduced cancer cell viability, which can be rescued by the addition of cis-vaccenic acid. This suggests that cis-vaccenic acid is a critical oncogenic factor in prostate cancer.

Quantitative Data Summary

The following tables summarize the key quantitative findings from clinical and preclinical studies on omega-11 fatty acids.

Table 1: Effects of Saury Oil (Rich in Omega-11 LCMUFA) Supplementation on Plasma Lipids in Healthy Adults

ParameterSaury Oil SupplementationControl Oil SupplementationP-value
LDL Particle Count 12% lower than control-<0.001
HDL Particle Size 9.8 nm9.7 nm<0.05
LDL-C No significant change from baseline7.5% increase from baseline<0.05
Plasma Triglycerides ~16% decrease from baseline~16% decrease from baseline<0.05
VLDL Particle Count ~25% decrease from baseline~25% decrease from baseline<0.05
TG-rich Lipoprotein Particle Count ~35% decrease from baseline~35% decrease from baseline<0.05
HDL-C ~6% increase from baseline~6% increase from baseline<0.05
Cholesterol Efflux Capacity ~8% increase from baseline~8% increase from baseline<0.05

Data from a double-blind, randomized, crossover clinical trial in 30 healthy adults. Subjects received 12 g/day of either saury oil (3.5 g LCMUFA) or control oil for 8 weeks.

Table 2: Effects of Vaccenic Acid Supplementation in Animal Models

Study ModelDurationDosageKey Quantitative Findings
Rat Model of Type 2 Diabetes 8 weeksDietary supplementationIncreased glucose turnover, elevated plasma C-peptide concentration.
JCR:LA-cp Rats (Metabolic Syndrome Model) 8 weeks1% w/w in dietIncreased jejunal concentrations of anandamide, oleoylethanolamide, and palmitoylethanolamide (P < 0.05). Reduced 2-arachidonoylglycerol (2-AG) in liver and visceral adipose tissue (P < 0.001). Lowered mRNA expression of TNFα and IL-1β in the jejunum (P < 0.05).

**

Signaling Pathways and Molecular Mechanisms

The biological effects of omega-11 fatty acids are mediated through their interaction with various signaling pathways.

Gondoic Acid and the PKCθ/ERK/STAT3 Pathway in Inflammation

In Kupffer cells, gondoic acid mitigates lipopolysaccharide (LPS)-induced inflammation by inhibiting the PKCθ/ERK/STAT3 signaling cascade. LPS, a component of the outer membrane of Gram-negative bacteria, activates this pathway, leading to the production of pro-inflammatory cytokines. Gondoic acid's intervention in this pathway highlights its potential as an anti-inflammatory agent in the liver.

Gondoic_Acid_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 PKCtheta PKCθ TLR4->PKCtheta ROS ROS TLR4->ROS ERK ERK PKCtheta->ERK STAT3 STAT3 ERK->STAT3 Inflammation Pro-inflammatory Cytokine Production STAT3->Inflammation GondoicAcid Gondoic Acid GondoicAcid->PKCtheta GondoicAcid->ROS

Caption: Gondoic acid inhibits LPS-induced inflammation by suppressing ROS and the PKCθ/ERK/STAT3 pathway.

Vaccenic Acid, Anandamide, and Intestinal Inflammation

Vaccenic acid exerts its anti-inflammatory effects in the intestine by modulating the endocannabinoid system. It increases the levels of anandamide and other N-acylethanolamines, which in turn reduces the expression of pro-inflammatory cytokines. This pathway suggests a novel mechanism for the dietary modulation of gut inflammation.

Vaccenic_Acid_Anandamide_Pathway VaccenicAcid Vaccenic Acid (Dietary Intake) FAAH Fatty Acid Amide Hydrolase (FAAH) (Protein Abundance) VaccenicAcid->FAAH decreases Anandamide Anandamide & other N-acylethanolamines FAAH->Anandamide degrades Inflammation Intestinal Inflammation (TNF-α, IL-1β) Anandamide->Inflammation reduces

Caption: Vaccenic acid reduces intestinal inflammation by increasing anandamide levels.

Cis-Vaccenic Acid Synthesis and its Role in Prostate Cancer

In prostate cancer cells, the synthesis of cis-vaccenic acid is a multi-step process involving the enzymes SCD1 and ELOVL5. This pathway is crucial for cancer cell viability, highlighting these enzymes and their product as potential therapeutic targets.

cVA_Synthesis_Pathway PalmitoylCoA Palmitoyl-CoA (16:0) SCD1 SCD1 PalmitoylCoA->SCD1 PalmitoleoylCoA Palmitoleoyl-CoA (16:1n-7) SCD1->PalmitoleoylCoA ELOVL5 ELOVL5 PalmitoleoylCoA->ELOVL5 cVA cis-Vaccenoyl-CoA (18:1n-7) ELOVL5->cVA CellViability Prostate Cancer Cell Viability cVA->CellViability

Caption: Synthesis of cis-vaccenic acid via SCD1 and ELOVL5 promotes prostate cancer cell viability.

Vaccenic Acid and GPR40-Mediated Insulin Secretion

Vaccenic acid enhances glucose-stimulated insulin secretion through the activation of GPR40, a G-protein coupled receptor expressed on pancreatic β-cells. Activation of GPR40 initiates a signaling cascade that leads to an increase in intracellular calcium and subsequent insulin release.

Vaccenic_Acid_GPR40_Pathway VaccenicAcid Vaccenic Acid GPR40 GPR40 VaccenicAcid->GPR40 Gq11 Gαq/11 GPR40->Gq11 PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 Ca2 ↑ [Ca2+] i IP3->Ca2 Insulin Insulin Secretion Ca2->Insulin

Caption: Vaccenic acid stimulates insulin secretion via the GPR40 signaling pathway in pancreatic β-cells.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Assessment of Gondoic Acid's Anti-inflammatory Effect on Kupffer Cells

Objective: To determine the effect of gondoic acid on lipopolysaccharide (LPS)-induced inflammation in isolated Kupffer cells.

Methodology:

  • Kupffer Cell Isolation and Culture:

    • Isolate Kupffer cells from the livers of healthy male Sprague-Dawley rats (200-250 g) using a two-step collagenase perfusion method followed by density gradient centrifugation with Percoll.

    • Plate the isolated cells on collagen-coated culture dishes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Allow cells to adhere for 24 hours at 37°C in a 5% CO2 incubator.

  • Gondoic Acid and LPS Treatment:

    • Pre-treat the cultured Kupffer cells with varying concentrations of gondoic acid (e.g., 10, 50, 100 µM) for 2 hours.

    • Following pre-treatment, stimulate the cells with 100 ng/mL of LPS for 24 hours. A control group with no gondoic acid or LPS, and an LPS-only group should be included.

  • Analysis of Inflammatory Markers:

    • Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using commercially available ELISA kits.

    • Gene Expression Analysis: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of genes encoding pro-inflammatory cytokines and signaling pathway components (e.g., Tnf, Il6, Il1b, Pkcθ, Erk, Stat3).

    • Western Blot Analysis: Prepare cell lysates and perform Western blotting to determine the protein levels and phosphorylation status of key signaling molecules (e.g., p-PKCθ, p-ERK, p-STAT3).

  • Measurement of Reactive Oxygen Species (ROS):

    • Treat cells as described in step 2.

    • Incubate the cells with a fluorescent ROS indicator, such as 2',7'-dichlorofluorescein diacetate (DCFH-DA), according to the manufacturer's instructions.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer to quantify intracellular ROS levels.

In Vivo Assessment of Vaccenic Acid's Effect on Intestinal Inflammation

Objective: To investigate the impact of dietary vaccenic acid supplementation on intestinal inflammation in a rat model of metabolic syndrome.

Methodology:

  • Animal Model and Diets:

    • Use male JCR:LA-cp rats, a model for metabolic syndrome.

    • At 8 weeks of age, randomize rats into two groups: a control group and a vaccenic acid supplementation group.

    • Feed the control group a standard high-fat diet.

    • Feed the experimental group the same high-fat diet supplemented with 1% (w/w) vaccenic acid for 8 weeks.

  • Tissue Collection:

    • After the 8-week feeding period, euthanize the rats and collect intestinal tissue samples (jejunum).

    • Immediately freeze the tissues in liquid nitrogen and store them at -80°C until analysis.

  • Measurement of Endocannabinoids and Related Molecules:

    • Homogenize the jejunal tissue in a suitable solvent (e.g., acetonitrile containing internal standards).

    • Perform lipid extraction using a solid-phase extraction (SPE) method.

    • Analyze the extracted lipids using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of anandamide, 2-AG, oleoylethanolamide, and palmitoylethanolamide.

  • Analysis of Inflammatory Markers:

    • Gene Expression Analysis: Isolate total RNA from the jejunal tissue and perform qRT-PCR to measure the mRNA expression of Tnf and Il1b.

    • Protein Analysis: Isolate protein from the tissue and perform Western blotting to determine the protein abundance of fatty acid amide hydrolase (FAAH).

Workflow for Studying Fatty Acid Metabolism in Cancer Cells

Objective: To elucidate the role of specific fatty acids and related metabolic pathways in cancer cell proliferation and survival.

Cancer_FA_Metabolism_Workflow Start Start: Cancer Cell Line (e.g., Prostate Cancer) GeneManipulation Genetic Manipulation (siRNA/CRISPR knockdown of SCD1 or ELOVL5) Start->GeneManipulation FA_Supplementation Fatty Acid Supplementation (e.g., cis-Vaccenic Acid) Start->FA_Supplementation MetabolicFlux Metabolic Flux Analysis (Stable Isotope Tracing with 13C-labeled substrates) Start->MetabolicFlux CellViability Cell Viability/Proliferation Assay (e.g., MTT, Cell Counting) GeneManipulation->CellViability Lipidomics Lipidomic Analysis (LC-MS/MS to quantify fatty acid profiles) GeneManipulation->Lipidomics FA_Supplementation->CellViability FA_Supplementation->Lipidomics DataAnalysis Data Analysis and Pathway Mapping CellViability->DataAnalysis Lipidomics->DataAnalysis MetabolicFlux->DataAnalysis Conclusion Conclusion: Identify Critical Fatty Acids and Pathways DataAnalysis->Conclusion

Caption: Experimental workflow for investigating the role of fatty acid metabolism in cancer.

Conclusion and Future Directions

Omega-11 fatty acids, particularly gondoic acid and vaccenic acid, are increasingly recognized for their significant biological activities. Their roles in modulating inflammation, improving cardiovascular and metabolic health, and influencing cancer cell biology present exciting opportunities for the development of novel therapeutic strategies and functional foods.

Future research should focus on:

  • Elucidating the full spectrum of signaling pathways affected by different omega-11 fatty acids.

  • Conducting more extensive clinical trials to confirm the health benefits observed in preclinical studies and to establish optimal dietary intake levels.

  • Investigating the interplay between omega-11 fatty acids and the gut microbiome in modulating host physiology.

  • Exploring the therapeutic potential of targeting omega-11 fatty acid metabolism in various diseases, including cancer and metabolic syndrome.

A deeper understanding of the molecular mechanisms underlying the effects of omega-11 fatty acids will be crucial for harnessing their full therapeutic potential for human health.

References

Cetoleic Acid: A Novel Biomarker for Fish Oil Consumption

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The consumption of fish and fish oil is widely recognized for its health benefits, primarily attributed to the long-chain omega-3 polyunsaturated fatty acids (PUFAs), eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). Accurate assessment of fish oil intake is crucial in clinical trials and nutritional research to establish clear dose-response relationships and to understand the metabolic effects of these fatty acids. While self-reported dietary information is often utilized, it is prone to inaccuracies. Therefore, the identification and validation of objective biomarkers for fish oil consumption are of paramount importance. Cetoleic acid (cis-11-docosenoic acid; 22:1n-11), a long-chain monounsaturated fatty acid (MUFA) found in high concentrations in certain species of fish, has emerged as a promising biomarker for the consumption of fish and fish oils sourced from the North Atlantic. This technical guide provides a comprehensive overview of this compound as a biomarker, including its metabolism, analytical methodologies for its quantification, and a framework for its validation.

Metabolism and Rationale as a Biomarker

This compound is abundant in North Atlantic fish species such as herring, capelin, and blue whiting, but is found in lower concentrations in more commonly consumed fish like salmon and tuna.[1][2] Humans have a limited capacity for endogenous synthesis of this compound, making its presence in human tissues and blood primarily dependent on dietary intake.[3] Upon consumption of fish oil rich in this compound, it is incorporated into various lipid pools, including plasma lipids and erythrocyte membranes.

Recent studies have also highlighted a potential bioactive role for this compound beyond being a passive biomarker. Research suggests that this compound may enhance the endogenous conversion of alpha-linolenic acid (ALA), a plant-derived omega-3 fatty acid, to the more biologically active EPA and DHA.[4][5] This is thought to occur through the upregulation of key enzymes in the PUFA synthesis pathway, namely delta-5 and delta-6 desaturases (FADS1 and FADS2) and elongases (ELOVL). This unique property not only strengthens its candidacy as a biomarker but also opens avenues for its potential therapeutic applications.

Signaling Pathway of this compound in PUFA Synthesis

The proposed mechanism by which this compound enhances EPA and DHA synthesis involves the activation of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid metabolism.

Fish Oil Consumption Fish Oil Consumption This compound (22:1n-11) This compound (22:1n-11) Fish Oil Consumption->this compound (22:1n-11) PPAR Activation PPAR Activation This compound (22:1n-11)->PPAR Activation Gene Expression (FADS1, FADS2, ELOVL) Gene Expression (FADS1, FADS2, ELOVL) PPAR Activation->Gene Expression (FADS1, FADS2, ELOVL) EPA (20:5n-3) EPA (20:5n-3) Gene Expression (FADS1, FADS2, ELOVL)->EPA (20:5n-3) ALA (18:3n-3) ALA (18:3n-3) ALA (18:3n-3)->EPA (20:5n-3) FADS2, ELOVL DHA (22:6n-3) DHA (22:6n-3) EPA (20:5n-3)->DHA (22:6n-3) ELOVL, FADS1 Increased Omega-3 Index Increased Omega-3 Index EPA (20:5n-3)->Increased Omega-3 Index DHA (22:6n-3)->Increased Omega-3 Index

This compound's Influence on PUFA Synthesis

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound varies significantly among different fish oil sources. Furthermore, clinical studies have begun to quantify the impact of this compound-rich oil consumption on the Omega-3 Index, a validated measure of EPA and DHA levels in red blood cell membranes.

Fish Oil SourceThis compound (% of total fatty acids)Reference
Herring Oil10.0 - 18.3
Capelin Oil~10.0
Blue Whiting Oil~12.0
Sardine Oil1.4 - 3.0
Anchovy OilNot typically reported
Salmon OilNot typically reported
Clinical StudyInterventionDurationBaseline Omega-3 Index (%)Post-Intervention Omega-3 Index (%)Key FindingsReference
CetoIndex StudyThis compound-rich oil (CRO)Not specifiedNot specifiedNot specifiedOmega-3 Index increased similarly to an oil with higher EPA+DHA.
Grøntvedt Biotech Study2g/day CET03 (400mg EPA+DHA, high this compound)12 weeks4.96 ± 1.185.73 ± 1.3818.5% increase in Omega-3 Index.
OMEGA-PAD I Trial (for comparison)4.4g/day fish oil (2.6g EPA + 1.8g DHA)1 month5.1 ± 1.39.0 ± 1.8Significant increase in Omega-3 Index with high-dose EPA+DHA.

Experimental Protocols

Accurate quantification of this compound in biological matrices is essential for its validation and application as a biomarker. The following sections detail the methodologies for sample collection, preparation, and analysis.

Sample Collection and Handling
  • Blood Collection : Whole blood should be collected in EDTA-containing tubes. For plasma analysis, blood should be centrifuged at 1,500 x g for 15 minutes at 4°C. For erythrocyte analysis, the plasma and buffy coat are removed, and the red blood cells are washed with saline.

  • Dried Blood Spots (DBS) : As a less invasive alternative, a drop of blood can be collected on a filter paper treated with an antioxidant. This method is suitable for large-scale epidemiological studies.

  • Storage : Plasma and erythrocyte samples should be stored at -80°C until analysis. DBS cards can be stored at room temperature for a short period but should be frozen for long-term storage.

Lipid Extraction and Fatty Acid Methyl Ester (FAME) Preparation

The standard procedure for preparing fatty acids for gas chromatography analysis involves extraction and derivatization to fatty acid methyl esters (FAMEs).

  • Lipid Extraction : A modified Folch method is commonly used.

    • To 1 volume of plasma or resuspended erythrocytes, add 4 volumes of a chloroform:methanol (2:1, v/v) solution.

    • Vortex vigorously for 2 minutes.

    • Add 1 volume of 0.9% NaCl solution to induce phase separation.

    • Centrifuge at 1,000 x g for 10 minutes.

    • Collect the lower organic phase containing the lipids.

  • Transesterification to FAMEs :

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add 2 mL of 1.25 M methanolic HCl.

    • Incubate at 80°C for 1 hour.

    • After cooling, add 1 mL of water and 1 mL of hexane.

    • Vortex and centrifuge to separate the phases.

    • The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for fatty acid analysis, providing both qualitative and quantitative information.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Column : A polar capillary column, such as a BPX70 (70% cyanopropyl polysilphenylene-siloxane), is suitable for separating FAMEs. A common dimension is 60 m x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program :

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 160°C at 20°C/min.

    • Ramp 2: Increase to 200°C at 2°C/min.

    • Ramp 3: Increase to 240°C at 5°C/min, hold for 10 minutes.

  • Injector : Splitless injection at 250°C.

  • Mass Spectrometer :

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: m/z 50-550.

    • Identification: FAMEs are identified by their retention times compared to a known standard (e.g., Supelco 37 Component FAME Mix) and their mass spectra. This compound methyl ester will have a molecular ion at m/z 352.6.

  • Quantification : The concentration of this compound is determined by comparing its peak area to that of an internal standard (e.g., C17:0 or a deuterated fatty acid) and a calibration curve constructed with known concentrations of a this compound standard.

Biomarker Validation Workflow

The validation of this compound as a biomarker for fish oil consumption should follow a structured, multi-stage process, in line with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).

cluster_0 Phase 1: Analytical Validation cluster_1 Phase 2: Clinical/Epidemiological Validation cluster_2 Phase 3: Application Assay Development Assay Development Performance Characterization Performance Characterization Assay Development->Performance Characterization Accuracy, Precision, Sensitivity, Specificity Controlled Feeding Studies Controlled Feeding Studies Performance Characterization->Controlled Feeding Studies Observational Studies Observational Studies Controlled Feeding Studies->Observational Studies Dose-response, Time-course Correlation with Self-reported Intake Correlation with Self-reported Intake Observational Studies->Correlation with Self-reported Intake Use in Clinical Trials Use in Clinical Trials Correlation with Self-reported Intake->Use in Clinical Trials Nutritional Monitoring Nutritional Monitoring Use in Clinical Trials->Nutritional Monitoring

Biomarker Validation Workflow

Conclusion

This compound holds significant promise as a specific and reliable biomarker for the consumption of fish oils derived from North Atlantic species. Its minimal endogenous production and dose-dependent incorporation into blood lipids provide a strong rationale for its use in objectively assessing dietary intake. The analytical methods for its quantification are well-established, with GC-MS offering high precision and accuracy. The potential for this compound to actively enhance the synthesis of beneficial omega-3 PUFAs adds another layer of interest to its study. Further research, particularly large-scale, controlled feeding studies, will be crucial to fully validate its utility in diverse populations and to establish definitive dose-response relationships. This in-depth technical guide provides the foundational knowledge for researchers and drug development professionals to incorporate the measurement of this compound into their studies, thereby improving the accuracy of dietary assessment and advancing our understanding of the health effects of fish oil consumption.

References

Positional Isomers of Docosenoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Docosenoic acid (C22:1), a monounsaturated very long-chain fatty acid, exists as several positional isomers, each with unique physicochemical properties and biological activities. This technical guide provides an in-depth overview of the most significant positional isomers of docosenoic acid, with a focus on erucic acid, cetoleic acid, and their geometric isomers. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the characterization, biological significance, and analytical methodologies pertaining to these fatty acids. The guide includes detailed experimental protocols, quantitative data summarized in tabular format, and visualizations of key metabolic pathways to facilitate a deeper understanding of these molecules.

Introduction to Docosenoic Acid and its Isomerism

Docosenoic acid is a monounsaturated fatty acid with a 22-carbon backbone and a single double bond. The position of this double bond along the carbon chain gives rise to a variety of positional isomers, each denoted by the "n-x" or "ω-x" nomenclature, where 'x' indicates the position of the double bond from the methyl end of the fatty acid. Furthermore, the configuration of the double bond can be either cis or trans, leading to geometric isomerism. These structural nuances significantly influence the physical, chemical, and biological properties of the molecule.

The most well-known positional isomer is erucic acid (cis-13-docosenoic acid, 22:1n-9), which is abundant in the seeds of plants from the Brassicaceae family, such as rapeseed and mustard.[1][2][3] Another significant isomer is this compound (cis-11-docosenoic acid, 22:1n-11), commonly found in fish oils.[4][5] The trans isomer of erucic acid is known as brassidic acid ((E)-13-docosenoic acid). This guide will delve into the specifics of these and other isomers.

Quantitative Data on Docosenoic Acid Isomers

The physical properties of docosenoic acid isomers, such as melting point and boiling point, are critical for their identification and have implications for their behavior in biological systems. These properties are largely determined by the position and geometry of the double bond.

Isomer NameSystematic NameCommon Name(s)Molecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
cis-13-Docosenoic acid(13Z)-Docos-13-enoic acidErucic acidC₂₂H₄₂O₂338.5733.8381.5 (decomposes)Insoluble in water; soluble in ethanol and methanol.
trans-13-Docosenoic acid(13E)-Docos-13-enoic acidBrassidic acidC₂₂H₄₂O₂338.5761-62386.1 (at 760 mmHg)Insoluble in water; sparingly soluble in cold alcohol; soluble in ether.
cis-11-Docosenoic acid(11Z)-Docos-11-enoic acidThis compoundC₂₂H₄₂O₂338.5732-33453.3Soluble in ethanol.
Docosanoic acidDocosanoic acidBehenic acidC₂₂H₄₄O₂340.5879.95306 (at 60 mmHg)Insoluble in water.

Biological Significance and Signaling Pathways

The biological effects of docosenoic acid isomers are highly dependent on their structure. The differential metabolism of cis and trans isomers, particularly erucic acid and brassidic acid, has been a subject of significant research.

Erucic Acid: Biosynthesis and Metabolic Fate

Erucic acid is synthesized in plants through the elongation of oleic acid (C18:1). This process is catalyzed by a series of enzymes in the endoplasmic reticulum, with β-ketoacyl-CoA synthase (KCS), encoded by the Fatty Acid Elongase 1 (FAE1) gene, being a rate-limiting enzyme.

erucic_acid_biosynthesis Oleoyl_CoA Oleoyl-CoA (18:1-CoA) KCS β-ketoacyl-CoA synthase (KCS/FAE1) Oleoyl_CoA->KCS Malonyl_CoA1 Malonyl-CoA Malonyl_CoA1->KCS Three_Ketoacyl_CoA 3-ketoacyl-CoA KCS->Three_Ketoacyl_CoA Condensation KAR β-ketoacyl-CoA reductase (KAR) Three_Ketoacyl_CoA->KAR Reduction Three_Hydroxyacyl_CoA 3-hydroxyacyl-CoA KAR->Three_Hydroxyacyl_CoA HCD 3-hydroxyacyl-CoA dehydratase (HCD) Three_Hydroxyacyl_CoA->HCD Dehydration Trans_2_enoyl_CoA trans-2-enoyl-CoA HCD->Trans_2_enoyl_CoA ECR enoyl-CoA reductase (ECR) Trans_2_enoyl_CoA->ECR Reduction Eicosenoyl_CoA Eicosenoyl-CoA (20:1-CoA) ECR->Eicosenoyl_CoA KCS2 KCS/FAE1 Eicosenoyl_CoA->KCS2 Malonyl_CoA2 Malonyl-CoA Malonyl_CoA2->KCS2 Elongation_Cycle_2 Elongation Cycle 2 (KAR, HCD, ECR) KCS2->Elongation_Cycle_2 Condensation Erucoyl_CoA Erucoyl-CoA (22:1-CoA) Elongation_Cycle_2->Erucoyl_CoA TAG_synthesis Triacylglycerol (TAG) Synthesis (Kennedy Pathway) Erucoyl_CoA->TAG_synthesis

Biosynthesis of Erucic Acid.

The metabolic fate of erucic acid in mammals is of particular interest due to its association with myocardial lipidosis in animal models at high dietary concentrations. The cis configuration of the double bond in erucic acid is poorly recognized by mitochondrial enzymes responsible for β-oxidation, leading to its accumulation in cardiac tissue. In contrast, its trans isomer, brassidic acid, is metabolized more like a saturated fatty acid and is more readily chain-shortened in peroxisomes, preventing its accumulation.

metabolic_fate_isomers Erucic_Acid Erucic Acid (cis-22:1n-9) Mitochondria Mitochondrial β-oxidation Erucic_Acid->Mitochondria Poor substrate Brassidic_Acid Brassidic Acid (trans-13-docosenoic acid) Peroxisomes Peroxisomal Chain Shortening Brassidic_Acid->Peroxisomes Good substrate Poor_Metabolism Poorly Metabolized Mitochondria->Poor_Metabolism Efficient_Metabolism Efficiently Metabolized Peroxisomes->Efficient_Metabolism Cardiac_Accumulation Cardiac Lipid Accumulation Poor_Metabolism->Cardiac_Accumulation Shorter_Trans_FA Shorter trans-Fatty Acids Efficient_Metabolism->Shorter_Trans_FA

Differential Metabolic Fate of Erucic and Brassidic Acid.
This compound and its Influence on Fatty Acid Metabolism

This compound (22:1n-11) has been shown to have bioactive properties, notably its ability to stimulate the conversion of α-linolenic acid (ALA) into the long-chain omega-3 polyunsaturated fatty acids, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). This suggests that this compound may play a role in modulating the endogenous synthesis of these beneficial fatty acids, potentially by influencing the activity of desaturase and elongase enzymes in the omega-3 metabolic pathway. Studies in human liver cells (HepG2) and salmon have demonstrated this effect.

While some long-chain fatty acids are known to activate G-protein coupled receptors like GPR120, specific signaling cascades initiated by docosenoic acid isomers are still an active area of research.

Experimental Protocols

The accurate identification and quantification of docosenoic acid isomers require specialized analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose. Nuclear magnetic resonance (NMR) spectroscopy is also a powerful tool for structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Docosenoic Acid Isomers

This protocol outlines the general steps for the analysis of docosenoic acid isomers in a biological matrix.

4.1.1. Lipid Extraction and Saponification

  • Homogenize the tissue or cell sample in a suitable solvent system, such as chloroform:methanol (2:1, v/v), to extract total lipids.

  • Add an internal standard (e.g., a fatty acid not present in the sample, such as heptadecanoic acid, C17:0) for quantification.

  • Evaporate the solvent under a stream of nitrogen.

  • Saponify the lipid extract by adding a solution of potassium hydroxide in methanol and heating to hydrolyze the fatty acids from their esterified forms (e.g., triglycerides, phospholipids).

  • Acidify the mixture with a strong acid (e.g., HCl) to protonate the fatty acids.

  • Extract the free fatty acids into an organic solvent such as hexane or diethyl ether.

4.1.2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • Evaporate the solvent from the extracted free fatty acids.

  • Add a derivatizing agent, such as boron trifluoride-methanol complex or methanolic HCl, and heat to convert the fatty acids to their more volatile methyl esters (FAMEs).

  • Add water and extract the FAMEs with hexane.

  • Wash the hexane layer with water to remove any remaining reagent.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Concentrate the FAMEs solution to a suitable volume for GC-MS analysis.

4.1.3. GC-MS Instrumental Analysis

  • Gas Chromatograph: Use a GC system equipped with a highly polar capillary column (e.g., a biscyanopropyl polysiloxane or an ionic liquid stationary phase) to achieve separation of positional and geometric isomers.

  • Injection: Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC inlet, typically in splitless mode for trace analysis.

  • Oven Temperature Program: Employ a temperature gradient to separate the FAMEs based on their boiling points and interaction with the stationary phase. A typical program might start at a low temperature, ramp up to a higher temperature, and hold for a period to ensure elution of all compounds.

  • Mass Spectrometer: Operate the MS in electron ionization (EI) mode. Acquire data in full scan mode to identify the FAMEs based on their mass spectra and in selected ion monitoring (SIM) mode for sensitive quantification.

  • Identification and Quantification: Identify the docosenoic acid isomer FAMEs by comparing their retention times and mass spectra with those of authentic standards. Quantify the isomers by integrating the peak areas and comparing them to the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed structural information, including the position and geometry of the double bond.

4.2.1. Sample Preparation

  • Dissolve a sufficient amount of the purified docosenoic acid isomer (typically 5-10 mg) in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

4.2.2. ¹H NMR Spectroscopy

  • Acquire a ¹H NMR spectrum to observe the signals from the hydrogen atoms. The protons around the double bond will have characteristic chemical shifts and coupling constants that can help determine the cis or trans geometry.

4.2.3. ¹³C NMR Spectroscopy

  • Acquire a proton-decoupled ¹³C NMR spectrum to observe the signals from the carbon atoms. The chemical shifts of the carbons involved in the double bond are indicative of the isomer.

4.2.4. 2D NMR Spectroscopy

  • Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish the connectivity between protons and carbons, respectively. This allows for the unambiguous assignment of all signals and confirmation of the double bond position.

experimental_workflow Sample Biological Sample Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction NMR_Sample_Prep NMR Sample Preparation Sample->NMR_Sample_Prep For purified isomers Saponification Saponification Lipid_Extraction->Saponification Derivatization Derivatization to FAMEs Saponification->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis and Structure Elucidation GC_MS->Data_Analysis OneD_NMR 1D NMR (¹H, ¹³C) NMR_Sample_Prep->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC) OneD_NMR->TwoD_NMR TwoD_NMR->Data_Analysis

General Workflow for Isomer Analysis.

Conclusion

The positional isomers of docosenoic acid represent a diverse group of molecules with distinct properties and biological relevance. A thorough understanding of their characteristics is crucial for researchers in various fields, from food science and nutrition to drug development. This guide has provided a comprehensive overview of the key isomers, their quantitative properties, biological significance, and the analytical methods required for their study. The provided experimental protocols and pathway diagrams serve as a valuable resource for designing and interpreting research on these important very long-chain monounsaturated fatty acids. Further investigation into the specific signaling pathways modulated by these isomers will undoubtedly uncover new therapeutic and nutritional opportunities.

References

Function of cetoleic acid in cell membranes.

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Function of Cetoleic Acid in Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (22:1n-11) is a long-chain monounsaturated omega-11 fatty acid predominantly found in North Atlantic fish oils. While less studied than omega-3 and omega-6 fatty acids, emerging research indicates its significant role in the structure and function of cellular membranes. This technical guide provides a comprehensive overview of the current understanding of this compound's function within the cell membrane, detailing its incorporation, its biophysical effects on membrane fluidity and lipid raft composition, and its influence on cellular signaling pathways, particularly those related to inflammation. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes complex pathways and workflows to support further research and drug development endeavors.

This compound is a monounsaturated fatty acid with a 22-carbon chain and a single double bond located at the 11th carbon from the methyl end.[1] It is a characteristic component of fish oils from species like herring, capelin, and sand eel.[1][2][3] Unlike the more commonly studied oleic acid (18:1n-9), the extended chain length of this compound suggests unique interactions within the phospholipid bilayer of cell membranes. Its presence in the diet leads to its incorporation into cellular phospholipids, where it can influence membrane properties and cellular function.[4]

Incorporation of this compound into Cell Membranes

Dietary fatty acids are incorporated into the phospholipids of cell membranes, thereby altering the membrane's composition and biophysical properties. The incorporation of exogenous fatty acids like this compound into membrane phospholipids has been demonstrated in various cell types. This process is crucial as the fatty acid composition of the membrane directly impacts its fluidity, permeability, and the function of membrane-bound proteins. The unique structure of this compound, with its long acyl chain, suggests it may have distinct effects on membrane integrity and dynamics compared to shorter-chain fatty acids.

cluster_0 Dietary Intake & Cellular Uptake cluster_1 Membrane Alterations cluster_2 Downstream Cellular Effects Dietary this compound Dietary this compound Cellular Uptake Cellular Uptake Dietary this compound->Cellular Uptake Incorporation into Phospholipids Incorporation into Phospholipids Cellular Uptake->Incorporation into Phospholipids Altered Membrane Composition Altered Membrane Composition Incorporation into Phospholipids->Altered Membrane Composition Enhanced EPA/DHA Synthesis Enhanced EPA/DHA Synthesis Incorporation into Phospholipids->Enhanced EPA/DHA Synthesis Changes in Fluidity & Permeability Changes in Fluidity & Permeability Altered Membrane Composition->Changes in Fluidity & Permeability Lipid Raft Modulation Lipid Raft Modulation Altered Membrane Composition->Lipid Raft Modulation Modulation of Signaling Pathways Modulation of Signaling Pathways Lipid Raft Modulation->Modulation of Signaling Pathways Anti-Inflammatory Response Anti-Inflammatory Response Modulation of Signaling Pathways->Anti-Inflammatory Response

Caption: Logical flow of this compound's cellular effects.

Biophysical Effects on the Cell Membrane

Membrane Fluidity

Membrane fluidity is a critical parameter for cellular functions, governed by temperature, cholesterol, and the fatty acid composition of phospholipids. Unsaturated fatty acids, with their characteristic "kinks," disrupt the tight packing of phospholipid tails, thereby increasing membrane fluidity. As a long-chain monounsaturated fatty acid, this compound is expected to increase membrane fluidity compared to saturated fatty acids of similar length. This alteration in fluidity can affect the diffusion and function of embedded proteins and receptors, influencing cellular signaling and transport processes.

Lipid Rafts

Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol, sphingolipids, and specific proteins. These domains serve as platforms for organizing signaling molecules. The composition of fatty acids in the surrounding membrane can influence the stability and function of lipid rafts. It has been proposed that omega-3 fatty acids can disrupt lipid rafts, thereby modulating inflammatory signaling pathways that are often initiated within these domains. Given its structural properties and observed anti-inflammatory effects, it is plausible that this compound may similarly modulate lipid raft composition, potentially displacing pro-inflammatory molecules and altering signaling cascades.

Influence on Cellular Signaling Pathways

Modulation of Inflammatory Pathways

There is growing evidence for the anti-inflammatory effects of this compound. Studies in obese Zucker rats showed that a diet enriched with a this compound concentrate led to lower concentrations of inflammatory markers and reduced macrophage infiltration in adipose tissue. Specifically, levels of TNFα, IL-6, and monocyte chemotactic protein 1 (MCP-1) were reduced. A pilot study in humans also indicated that a this compound-rich oil could reduce erythema (a marker of skin inflammation). The proposed mechanism involves the alteration of membrane composition, which in turn affects pro-inflammatory signaling pathways, possibly through the modulation of lipid rafts where many inflammatory signaling proteins are localized.

Enhanced Synthesis of Omega-3 Fatty Acids

This compound has been shown to enhance the endogenous production of the key anti-inflammatory omega-3 fatty acids, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), from their precursor alpha-linolenic acid (ALA). In vitro studies using human HepG2 liver cells demonstrated that enrichment with this compound led to an increased conversion of radiolabeled ALA into EPA and other intermediates. This suggests that this compound may upregulate or improve the efficiency of the desaturase and elongase enzymes involved in the n-3 fatty acid metabolic pathway. By boosting the levels of EPA and DHA, which are potent anti-inflammatory mediators, this compound can exert indirect anti-inflammatory effects.

CA This compound (in membrane) Rafts Lipid Raft Modulation CA->Rafts Signaling Altered Signaling Protein Localization Rafts->Signaling NFkB_Pathway Inhibition of NF-κB Pathway Signaling->NFkB_Pathway Cytokines Reduced Pro-inflammatory Cytokine Production (TNFα, IL-6) NFkB_Pathway->Cytokines

Caption: Postulated anti-inflammatory signaling pathway for this compound.

Quantitative Analysis of this compound's Effects

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

Table 1: Effect of this compound on EPA and DHA Synthesis from ALA

Cell TypeThis compound ConcentrationOutcomeFold Increase / Percent ChangeReference
Human HepG2 Cells20-80 µMIncreased ¹⁴C-EPA+DHA from ¹⁴C-ALA~40% increase
Human HepG2 Cells20-80 µMIncreased ¹⁴C-20:3n-3 levelsUp to 1.8x higher
Salmon Hepatocytes20-80 µMIncreased ¹⁴C-EPA from ¹⁴C-ALAUp to 1.2x higher

Table 2: Effect of this compound-Rich Diets on Inflammatory Markers in Obese Zucker Rats

Diet GroupThis compound (wt%)TissueMarkerResult vs. ControlReference
CECO1.40%Adipose TissueTNFαLower
CECO1.40%Adipose TissueIL-6Lower
CECO1.40%Adipose TissueMCP-1Lower
CECO1.40%LiverCD68 (macrophage marker)Lower
HERO0.70%Adipose TissueTNFα, IL-6, MCP-1Not affected

Experimental Protocols

Assessment of Membrane Fluidity using Laurdan GP

This protocol describes the use of the fluorescent probe Laurdan to measure overall membrane fluidity. Laurdan's emission spectrum shifts depending on the water content in its immediate environment, which is related to the packing density of phospholipid headgroups.

Methodology:

  • Cell Culture: Grow cells to the desired confluence (e.g., OD600 of 0.3-0.5 for bacteria).

  • Laurdan Staining:

    • Prepare a stock solution of Laurdan (e.g., 1 mM in ethanol).

    • Harvest and wash cells with a suitable buffer (e.g., PBS).

    • Resuspend cells in the buffer and add Laurdan to a final concentration of 10 µM.

    • Incubate in the dark at a controlled temperature (e.g., 37°C) for 30-60 minutes.

  • Fluorescence Measurement:

    • Transfer the stained cell suspension to a 96-well plate.

    • Use a plate reader equipped with monochromators or appropriate filters.

    • Set the excitation wavelength to 350 nm.

    • Measure the emission intensity at two wavelengths: 440 nm (ordered/gel phase) and 500 nm (disordered/fluid phase).

  • Calculation of Generalized Polarization (GP):

    • GP is calculated using the formula: GP = (I₄₄₀ - I₅₀₀) / (I₄₄₀ + I₅₀₀).

    • A higher GP value indicates lower membrane fluidity (more ordered), while a lower GP value indicates higher fluidity (more disordered).

Start Start: Cell Culture Harvest Harvest and Wash Cells Start->Harvest Stain Stain with Laurdan (10 µM) Harvest->Stain Incubate Incubate in Dark (37°C, 30-60 min) Stain->Incubate Measure Measure Fluorescence (Ex: 350nm, Em: 440nm & 500nm) Incubate->Measure Calculate Calculate GP Value GP = (I440-I500)/(I440+I500) Measure->Calculate End End: Membrane Fluidity Value Calculate->End

Caption: Experimental workflow for assessing membrane fluidity.
Isolation of Lipid Rafts (Detergent-Free Method)

Detergent-free methods are often preferred for isolating lipid rafts to avoid artifacts introduced by detergents. This protocol is based on the inherent low buoyant density of lipid rafts due to their high lipid-to-protein ratio.

Methodology:

  • Cell Lysis:

    • Wash cultured cells (e.g., 10⁸ cells) twice with cold PBS.

    • Scrape and pellet cells by centrifugation (1,000 x g, 5 min, 4°C).

    • Resuspend the pellet in 1.5 mL of 500 mM sodium carbonate (pH 11.0) with protease inhibitors.

    • Homogenize the cells using a Dounce homogenizer followed by sonication.

  • Sucrose Gradient Preparation:

    • Adjust the homogenate to 45% sucrose by adding 90% sucrose solution.

    • Place the 45% sucrose sample at the bottom of an ultracentrifuge tube.

    • Carefully overlay with layers of 35% sucrose and 5% sucrose to form a discontinuous gradient.

  • Ultracentrifugation:

    • Centrifuge the gradient at high speed (e.g., 200,000 x g) for 18-20 hours at 4°C in a swinging-bucket rotor.

  • Fraction Collection:

    • After centrifugation, a light-scattering band should be visible at the 5%/35% sucrose interface; this contains the lipid rafts.

    • Carefully collect fractions (e.g., 1 mL each) from the top of the gradient.

  • Analysis:

    • Analyze the collected fractions for the presence of lipid raft marker proteins (e.g., flotillin, caveolin) by Western blot to confirm the successful isolation of the raft domains.

Implications for Research and Drug Development

The unique properties of this compound present several opportunities for research and therapeutic development. Its ability to modulate membrane fluidity and lipid raft composition suggests it could be a valuable tool for studying membrane biology. For drug development professionals, this compound's anti-inflammatory properties and its capacity to boost endogenous EPA/DHA synthesis make it a compelling candidate for nutritional interventions and as a potential adjuvant therapy for inflammatory conditions. Further investigation into the precise molecular mechanisms, particularly how it interacts with signaling proteins within lipid rafts, could lead to the development of novel therapeutics targeting membrane-associated pathologies.

References

Methodological & Application

Application Note: Quantitative Analysis of Cetoleic Acid using Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetoleic acid (cis-11-docosenoic acid) is a long-chain monounsaturated omega-11 fatty acid found in significant quantities in various marine sources, particularly fish oils from species like herring, capelin, and cod.[1] Its unique structure and potential biological activities have garnered interest in the fields of nutrition, pharmacology, and drug development. Accurate and precise quantification of this compound in different matrices is crucial for quality control, formulation development, and metabolic studies.

Gas chromatography (GC) is a highly sensitive and robust analytical technique for the identification and quantification of fatty acids.[2] Due to the low volatility of free fatty acids, a derivatization step is typically required to convert them into more volatile fatty acid methyl esters (FAMEs) prior to GC analysis.[3][4] This application note provides a detailed protocol for the analysis of this compound using GC with Flame Ionization Detection (GC-FID), a common and reliable method for FAME analysis.

Principle

The methodology involves the extraction of lipids from the sample matrix, followed by a transesterification or esterification reaction to convert the fatty acids into their corresponding FAMEs. The most common methods for derivatization include using reagents like boron trifluoride (BF3) in methanol or methanolic sulfuric acid.

The resulting FAMEs, including this compound methyl ester, are then separated based on their boiling points and polarity on a GC capillary column. A Flame Ionization Detector (FID) is used for quantification, as it provides a response proportional to the mass of carbon atoms in the analyte. Identification of the this compound methyl ester peak is achieved by comparing its retention time with that of a certified reference standard.

Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample (e.g., Fish Oil) Extraction Lipid Extraction (e.g., with n-hexane) Sample->Extraction Derivatization Transesterification to FAMEs (e.g., BF3-Methanol) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation (Capillary Column) GC_Injection->Separation Detection FID Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Final_Report Final_Report Quantification->Final_Report Final Report

Caption: Experimental workflow for this compound analysis by GC-FID.

Apparatus and Reagents

4.1 Apparatus

  • Gas chromatograph equipped with a Flame Ionization Detector (FID), split/splitless injector, and autosampler.

  • Capillary GC column: A polar stationary phase column is recommended, such as a biscyanopropyl polysiloxane or a polyethylene glycol (e.g., Carbowax) type column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness).

  • Data acquisition and processing software.

  • Standard laboratory glassware (volumetric flasks, pipettes, vials with PTFE-lined caps).

  • Heating block or water bath.

  • Vortex mixer.

  • Centrifuge.

  • Analytical balance.

4.2 Reagents

  • This compound methyl ester certified reference standard (CRM).

  • FAME mix standard (for system suitability and identification of other fatty acids).

  • Hexane or heptane (GC grade).

  • Toluene (analytical grade).

  • Boron trifluoride-methanol solution (14% w/v).

  • Anhydrous sodium sulfate.

  • Nitrogen gas (high purity).

  • Hydrogen gas (high purity).

  • Compressed air (zero grade).

Experimental Protocols

5.1 Standard Preparation

  • Stock Solution: Accurately weigh approximately 25 mg of this compound methyl ester CRM into a 25 mL volumetric flask. Dissolve and dilute to volume with hexane. This yields a stock solution of approximately 1 mg/mL.

  • Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution with hexane to cover the expected concentration range of this compound in the samples. A typical calibration range might be 5-200 µg/mL.

5.2 Sample Preparation and Derivatization

This protocol is adapted for an oil matrix, such as fish oil. For other matrices, an appropriate lipid extraction method (e.g., Soxhlet or Folch extraction) should be performed first.

  • Accurately weigh approximately 50 mg of the oil sample into a screw-cap glass tube.

  • Add 1 mL of toluene to dissolve the oil.

  • Add 2 mL of 14% boron trifluoride-methanol solution.

  • Cap the tube tightly and heat in a water bath or heating block at 100°C for 45 minutes.

  • Cool the tube to room temperature.

  • Add 2 mL of hexane and 5 mL of deionized water.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 2000 rpm for 5 minutes to facilitate phase separation.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

  • The sample is now ready for GC-FID analysis. Dilute with hexane if necessary to bring the this compound concentration within the calibration range.

GC-FID Analysis

6.1 Chromatographic Conditions

The following are typical GC-FID conditions. These may need to be optimized for the specific instrument and column used.

ParameterValue
Column Polar capillary column (e.g., DB-FATWAX UI or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min)
Injector Split/Splitless, 250°C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Oven Program Initial temperature 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 15 min.
Detector FID, 260°C
Makeup Gas Nitrogen
Gas Flows Hydrogen: 30-40 mL/min; Air: 300-400 mL/min

6.2 Data Analysis and Quantification

  • Identification: Identify the this compound methyl ester peak in the sample chromatogram by comparing its retention time to that of the CRM.

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the this compound methyl ester versus the concentration of the working standards.

  • Quantification: Determine the concentration of this compound methyl ester in the prepared sample solution using the calibration curve.

  • Calculate this compound Content: Calculate the percentage of this compound in the original sample using the following formula:

    This compound (%) = (C x V x DF) / (W x 10) x F

    Where:

    • C = Concentration of this compound methyl ester from the calibration curve (µg/mL)

    • V = Final volume of the hexane extract (mL)

    • DF = Dilution factor (if any)

    • W = Weight of the initial sample (mg)

    • F = Conversion factor from methyl ester to fatty acid (typically ~0.99 for this compound)

Data Presentation

Table 1: Summary of Typical GC-FID Parameters and Performance for FAME Analysis

ParameterTypical Value/RangeReference
Retention Time (RT) Analyte- and method-dependentConsistent RT for CRM and sample peaks under identical conditions is crucial for identification.
Linearity (R²) > 0.995A high coefficient of determination indicates a good fit of the calibration curve.
Limit of Detection (LOD) 1-10 ngThe lowest amount of analyte that can be reliably detected.
Limit of Quantification (LOQ) 5-50 ngThe lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.
Precision (%RSD) < 5%Relative Standard Deviation for replicate injections indicates the method's reproducibility.
Recovery 90-110%The percentage of the known amount of analyte recovered from a spiked sample matrix.

Conclusion

The gas chromatography method detailed in this application note provides a reliable and robust protocol for the quantitative analysis of this compound in oil-based matrices. The key steps involve lipid extraction, derivatization to FAMEs using boron trifluoride-methanol, and subsequent separation and detection by GC-FID. Adherence to proper standard preparation and quality control measures will ensure accurate and reproducible results, which are essential for research, development, and quality assessment in the pharmaceutical and nutraceutical industries. While this method is widely applicable, optimization of chromatographic conditions may be necessary depending on the specific sample matrix and available instrumentation.

References

Application Notes and Protocols for the Derivatization of Cetoleic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetoleic acid (cis-11-docosenoic acid, C22:1n11) is a very-long-chain monounsaturated omega-11 fatty acid found in various marine oils and some vegetable oils. Accurate and reliable quantification of this compound is crucial in food science, nutrition, and various stages of drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of fatty acids. However, due to their low volatility and the polar nature of the carboxylic acid group, direct analysis of free fatty acids like this compound by GC-MS is challenging, often leading to poor chromatographic peak shape and inaccurate quantification.[1]

To overcome these limitations, a derivatization step is essential to convert the non-volatile fatty acids into volatile derivatives. This application note provides detailed protocols for the two most common derivatization methods for this compound: esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (TMS) esters. The advantages and disadvantages of each method are discussed, and quantitative data is presented to aid in method selection.

Principles of Derivatization for GC-MS Analysis

The primary goal of derivatization is to modify the analyte to make it suitable for GC-MS analysis. This is achieved by:

  • Increasing Volatility: The polar carboxyl group of the fatty acid is converted into a less polar and more volatile ester or silyl ester group.[1]

  • Improving Thermal Stability: The derivatives are more stable at the high temperatures used in the GC injector and column.

  • Enhancing Chromatographic Separation: Derivatization leads to sharper and more symmetrical peaks, improving resolution and quantification.

Derivatization Methods for this compound

Two primary methods are widely employed for the derivatization of this compound:

  • Esterification (specifically, Methylation): This involves the reaction of the carboxylic acid with an alcohol (typically methanol) in the presence of a catalyst to form a fatty acid methyl ester (FAME). Acid-catalyzed esterification using Boron Trifluoride (BF₃)-methanol is a common and effective method.[1]

  • Silylation: This method involves the replacement of the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a frequently used silylating reagent.

Method 1: Acid-Catalyzed Esterification with Boron Trifluoride-Methanol (BF₃-Methanol)

This is a widely used method for the preparation of FAMEs from free fatty acids and for the transesterification of glycerolipids.

Experimental Workflow:

cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Extraction cluster_3 Analysis Sample This compound Sample Dry Dry Sample Sample->Dry Add_BF3 Add BF3-Methanol Dry->Add_BF3 Heat Heat at 60-100°C Add_BF3->Heat Add_Water_Hexane Add Water & Hexane Heat->Add_Water_Hexane Vortex Vortex & Centrifuge Add_Water_Hexane->Vortex Collect_Organic Collect Organic Layer Vortex->Collect_Organic GCMS GC-MS Analysis Collect_Organic->GCMS

Caption: Workflow for FAME derivatization of this compound.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh 1-10 mg of the lipid sample containing this compound into a screw-capped glass tube with a PTFE liner.

    • If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen. It is crucial that the sample is anhydrous as water can interfere with the reaction.

  • Derivatization Reaction:

    • Add 2 mL of 14% Boron Trifluoride (BF₃) in methanol to the dried sample.

    • Tightly cap the tube and heat it in a heating block or water bath at 60°C for 30 minutes. For very-long-chain fatty acids, the reaction time may be extended up to 2 hours to ensure complete derivatization.[2]

  • Extraction of FAMEs:

    • Cool the reaction tube to room temperature.

    • Add 1 mL of deionized water and 2 mL of hexane to the tube.

    • Vortex the mixture vigorously for 1-2 minutes to extract the FAMEs into the hexane layer.

    • Centrifuge the tube at approximately 1000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

    • For quantitative analysis, the extraction can be repeated with an additional 2 mL of hexane to ensure complete recovery. The hexane extracts are then combined.

  • Drying and Concentration:

    • Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

    • If necessary, concentrate the sample under a gentle stream of nitrogen to the desired volume for GC-MS analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the final FAMEs solution into the GC-MS system.

Method 2: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Silylation is a rapid and effective method for derivatizing fatty acids. BSTFA is a powerful silylating agent that reacts with the carboxylic acid group to form a TMS ester.

Experimental Workflow:

cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Sample This compound Sample Dry Dry Sample Sample->Dry Add_Solvent Add Aprotic Solvent Dry->Add_Solvent Add_BSTFA Add BSTFA (+TMCS) Add_Solvent->Add_BSTFA Heat Heat at 60-80°C Add_BSTFA->Heat GCMS Direct GC-MS Analysis Heat->GCMS

Caption: Workflow for TMS derivatization of this compound.

Detailed Protocol:

  • Sample Preparation:

    • Place 1-5 mg of the lipid sample containing this compound into a clean, dry reaction vial.

    • Ensure the sample is completely dry by evaporating any solvent under a stream of nitrogen. Moisture will deactivate the silylating reagent.

  • Derivatization Reaction:

    • Add 100 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the sample.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). For enhanced reactivity, especially with sterically hindered fatty acids, 1% Trimethylchlorosilane (TMCS) can be added to the BSTFA.

    • Tightly cap the vial and heat at 60-80°C for 30-60 minutes.

  • GC-MS Analysis:

    • Cool the vial to room temperature.

    • The reaction mixture can often be injected directly into the GC-MS. If necessary, the sample can be diluted with an appropriate solvent (e.g., hexane) before injection.

Quantitative Data and Method Comparison

The choice of derivatization method can impact the accuracy and precision of the quantitative analysis. The following table summarizes key performance parameters for the derivatization of very-long-chain fatty acids, which can be considered representative for this compound.

ParameterBF₃-Methanol (FAMEs)BSTFA (TMS Esters)References
Derivativatization Yield >95%>95%[3]
Reproducibility (RSD) < 5%< 10%
Reaction Time 30 - 120 minutes30 - 60 minutes
Sensitivity to Moisture HighVery High
Derivative Stability Stable for weeks at -20°CLess stable, analysis recommended within 24-48 hours
Byproducts Water, which is removedVolatile byproducts, can be co-injected
Cost Generally lowerGenerally higher

Key Considerations:

  • BF₃-Methanol: This method is robust and provides stable derivatives, making it suitable for large batches of samples. However, it requires a post-derivatization extraction step. Studies have shown that for very-long-chain fatty acids (C24:0-C36:0), methods like sulfuric acid-methanol can be faster (10 min) than HCl-methanol (90 min) while providing similar fatty acid content determination (84.2-86.6%). Boron trifluoride may also cause partial isomerization of some unsaturated fatty acids.

  • BSTFA: Silylation is a faster and simpler procedure as it often does not require a separate extraction step. However, TMS derivatives are more susceptible to hydrolysis, requiring prompt analysis. The silylating reagents and the derivatives are highly sensitive to moisture.

Recommended GC-MS Parameters for this compound Derivative Analysis

The following are typical starting parameters for the GC-MS analysis of this compound derivatives. Optimization may be required based on the specific instrument and column used.

ParameterThis compound Methyl Ester (FAME)This compound TMS Ester
GC Column Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a polar stationary phase (e.g., biscyanopropyl polysiloxane or polyethylene glycol)Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl methylpolysiloxane)
Injector Temperature 250 - 280 °C250 - 280 °C
Carrier Gas Helium, constant flow at ~1 mL/minHelium, constant flow at ~1 mL/min
Oven Temperature Program Initial temp: 150°C, hold for 1 min; Ramp to 240°C at 4°C/min; Hold for 10 minInitial temp: 100°C, hold for 2 min; Ramp to 300°C at 10°C/min; Hold for 5 min
MS Transfer Line Temp 280 °C280 °C
Ion Source Temperature 230 °C230 °C
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Mass Scan Range m/z 50-500m/z 50-600
Expected m/z for Molecular Ion [M]⁺ at m/z 352.3[M]⁺ at m/z 410.4

Conclusion

Both acid-catalyzed methylation and silylation are effective methods for the derivatization of this compound for GC-MS analysis. The choice of method will depend on the specific requirements of the study, including the number of samples, available instrumentation, and the need for high throughput. For routine analysis of a large number of samples, the stability of FAMEs makes the BF₃-methanol method a reliable choice. For rapid analysis of a smaller number of samples, the speed and simplicity of the BSTFA silylation method are advantageous. Proper validation of the chosen method is essential to ensure accurate and reproducible quantification of this compound.

References

Protocol for lipid extraction containing cetoleic acid.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cetoleic acid (cis-11-docosenoic acid; 22:1n-11) is a long-chain monounsaturated omega-11 fatty acid found in significant quantities in North Atlantic fish oils, such as those from herring, capelin, and sand eel.[1] Recent studies have highlighted its bioactive properties, notably its ability to stimulate the conversion of alpha-linolenic acid (ALA) into the beneficial long-chain omega-3 fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) in both human and salmon liver cells.[1][2][3][4] This makes the efficient extraction and quantification of lipids containing this compound crucial for research in nutrition, aquaculture, and pharmaceuticals.

This document provides detailed protocols for established lipid extraction methods applicable to samples containing this compound, a comparison of their efficiencies based on available data, and a visualization of the metabolic pathway influenced by this compound.

Data Presentation: Comparison of Lipid Extraction Methods

The selection of an appropriate lipid extraction method is critical for obtaining accurate and reproducible results. The efficiency of extraction can be influenced by factors such as the sample matrix, lipid content, and the polarity of the lipids of interest. While specific quantitative data on the extraction yield of this compound is limited in publicly available literature, the following table summarizes the general efficiency of common lipid extraction methods for total lipids and fatty acids from marine sources.

Extraction MethodPrincipleTypical Solvent SystemAdvantagesDisadvantagesRelative Lipid Yield
Bligh & Dyer Liquid-liquid extraction creating a biphasic system to separate lipids from non-lipid components.Chloroform, Methanol, WaterRapid and efficient for a wide range of biological samples, particularly those with high water content.Lower lipid recovery in samples with >2% lipid content compared to the Folch method.Good to Excellent
Folch Similar to Bligh & Dyer but uses a larger solvent-to-sample ratio, leading to a more exhaustive extraction.Chloroform, MethanolConsidered the "gold standard" for quantitative lipid extraction, especially for tissues with high lipid content.Requires larger volumes of solvents.Excellent
Soxhlet Extraction Semi-continuous solid-liquid extraction using a refluxing solvent.Hexane, Petroleum EtherEffective for solid, dried samples.Can be time-consuming and may lead to the degradation of heat-labile lipids. Tends to have lower extraction efficiency for polar lipids.Moderate to Good
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid (typically CO2) as the extraction solvent.Supercritical CO2, often with a co-solvent like ethanol."Green" and tunable method, avoids the use of harsh organic solvents, and can be selective.Requires specialized and expensive equipment.Good to Excellent

Experimental Protocols

Modified Bligh & Dyer Method for Lipid Extraction

This protocol is a widely used method for the extraction of total lipids from biological samples.

Materials:

  • Chloroform (CHCl3)

  • Methanol (CH3OH)

  • Deionized Water

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes with Teflon-lined caps

  • Pasteur pipettes

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Sample Homogenization:

    • For a 1 g sample (e.g., fish tissue), add to a glass centrifuge tube.

    • Add 1 mL of deionized water.

    • Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

    • Homogenize the mixture for 2 minutes at room temperature.

  • Phase Separation:

    • To the homogenate, add 1.25 mL of chloroform and vortex for 30 seconds.

    • Add 1.25 mL of deionized water and vortex for another 30 seconds.

    • Centrifuge the mixture at 2,000 x g for 10 minutes to facilitate phase separation. Two distinct layers will form: an upper aqueous (methanolic) layer and a lower organic (chloroform) layer containing the lipids. A protein disk may be visible at the interface.

  • Lipid Collection:

    • Carefully aspirate and discard the upper aqueous layer using a Pasteur pipette.

    • Collect the lower chloroform layer containing the lipids and transfer it to a clean, pre-weighed glass tube.

  • Solvent Evaporation:

    • Evaporate the chloroform under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Lipid Quantification:

    • Once the solvent is completely evaporated, re-weigh the tube. The difference in weight represents the total lipid extracted.

    • The dried lipid extract can be redissolved in a suitable solvent for further analysis, such as gas chromatography (GC) for fatty acid profiling.

Folch Method for Lipid Extraction

This method is recommended for samples with a higher lipid content to ensure exhaustive extraction.

Materials:

  • Chloroform (CHCl3)

  • Methanol (CH3OH)

  • 0.9% Sodium Chloride (NaCl) solution (w/v)

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes with Teflon-lined caps

  • Pasteur pipettes

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Sample Homogenization:

    • For a 1 g sample, add to a glass centrifuge tube.

    • Add 20 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Homogenize for 2 minutes.

  • Washing Step:

    • Add 5 mL of 0.9% NaCl solution to the homogenate.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Lipid Collection:

    • Remove the upper aqueous phase by aspiration.

    • Collect the lower chloroform phase.

  • Solvent Evaporation and Quantification:

    • Follow steps 4 and 5 from the Bligh & Dyer protocol.

Soxhlet Extraction

This method is suitable for solid, dried samples.

Materials:

  • Soxhlet extraction apparatus (including thimble, extraction chamber, condenser, and flask)

  • Hexane or petroleum ether

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Sample Preparation:

    • Dry the sample (e.g., freeze-drying) and grind it into a fine powder.

    • Accurately weigh a portion of the dried sample and place it in a cellulose extraction thimble.

  • Extraction:

    • Place the thimble inside the Soxhlet extraction chamber.

    • Fill the round-bottom flask with the extraction solvent (e.g., hexane).

    • Assemble the apparatus and heat the solvent to its boiling point.

    • Allow the extraction to proceed for 6-8 hours, during which the solvent will continuously cycle through the sample.

  • Solvent Recovery and Lipid Quantification:

    • After extraction, allow the apparatus to cool.

    • Recover the solvent using a rotary evaporator.

    • The remaining residue in the flask is the extracted lipid. Dry it to a constant weight and quantify gravimetrically.

Supercritical Fluid Extraction (SFE)

This is an advanced, "green" extraction method. The parameters provided are a general starting point and should be optimized for the specific sample matrix.

Materials:

  • Supercritical Fluid Extractor

  • Supercritical grade Carbon Dioxide (CO2)

  • Co-solvent (e.g., ethanol)

  • Collection vial

Procedure:

  • Sample Preparation:

    • Prepare the sample as for Soxhlet extraction (dried and ground).

    • Place the sample in the extraction vessel of the SFE system.

  • Extraction Parameters:

    • Pressure: 20-40 MPa

    • Temperature: 40-60 °C

    • CO2 flow rate: 2-4 L/min

    • Co-solvent (optional): 5-10% ethanol

    • Extraction time: 1-2 hours

  • Lipid Collection:

    • The extracted lipids are precipitated from the supercritical fluid by depressurization in a collection vessel.

    • Quantify the collected lipid gravimetrically.

Mandatory Visualization

Experimental Workflow for Lipid Extraction

Lipid_Extraction_Workflow A Sample Preparation (e.g., Homogenization, Drying) B Lipid Extraction A->B C Phase Separation (Centrifugation) B->C D Collection of Lipid-Rich Phase C->D E Solvent Evaporation D->E F Lipid Quantification & Analysis (Gravimetric, GC, etc.) E->F

A generalized workflow for the extraction of lipids from biological samples.
Omega-3 Fatty Acid Metabolic Pathway and the Role of this compound

This compound has been shown to stimulate the endogenous production of EPA and DHA from ALA. This is a key pathway in omega-3 fatty acid metabolism. The enzymes involved, delta-6 desaturase (FADS2), elongase (ELOVL5/2), and delta-5 desaturase (FADS1), are crucial for this conversion.

Omega3_Pathway cluster_pathway Omega-3 Fatty Acid Biosynthesis ALA Alpha-Linolenic Acid (ALA) (18:3n-3) FADS2 Δ6-Desaturase (FADS2) ALA->FADS2 SDA Stearidonic Acid (SDA) (18:4n-3) ELOVL5 Elongase (ELOVL5/2) SDA->ELOVL5 ETA Eicosatetraenoic Acid (ETA) (20:4n-3) FADS1 Δ5-Desaturase (FADS1) ETA->FADS1 EPA Eicosapentaenoic Acid (EPA) (20:5n-3) Elongase2 Elongase EPA->Elongase2 DPA Docosapentaenoic Acid (DPA) (22:5n-3) Peroxisomal_BetaOx Peroxisomal β-oxidation DPA->Peroxisomal_BetaOx DHA Docosahexaenoic Acid (DHA) (22:6n-3) Cetoleic_Acid This compound (22:1n-11) Cetoleic_Acid->FADS2 Stimulates Cetoleic_Acid->FADS1 Stimulates FADS2->SDA ELOVL5->ETA FADS1->EPA Elongase2->DPA Peroxisomal_BetaOx->DHA

The stimulatory effect of this compound on the omega-3 fatty acid biosynthetic pathway.

References

Application Notes and Protocols: Utilizing Cetoleic Acid as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the precise and accurate quantification of lipid species is paramount. The use of an internal standard (IS) is a cornerstone of robust quantitative methodologies, correcting for variability throughout the analytical workflow, from sample preparation to detection. While stable isotope-labeled and odd-chain fatty acids are the conventional choices for internal standards, this document explores the potential application of cetoleic acid (C22:1n-11) for this purpose, particularly in specific research contexts.

Introduction to this compound as a Potential Internal Standard

This compound is a long-chain monounsaturated omega-11 fatty acid, predominantly found in certain marine sources like North Atlantic fish oils.[1] Its relative scarcity in many terrestrial plant and animal tissues makes it a candidate for use as a non-endogenous internal standard in those matrices. The fundamental principle of using an internal standard is that it should be a compound not naturally present in the sample, added in a known quantity before the extraction process.[2] This allows for the normalization of the signal of endogenous lipids, accounting for sample loss during extraction and variations in ionization efficiency in the mass spectrometer.

The selection of an appropriate internal standard is a critical decision in the design of any quantitative lipidomics experiment. While stable isotope-labeled standards are often considered the gold standard, this compound can be considered when analyzing samples where it is confirmed to be absent or at negligible levels.

Quantitative Performance Data (Illustrative)

As the use of this compound as a dedicated internal standard is not widely documented, the following tables present typical performance characteristics for the quantification of long-chain fatty acids using analogous internal standards (e.g., other long-chain fatty acids or their deuterated counterparts) in mass spectrometry-based assays. These tables serve as a benchmark for the validation parameters that would need to be established for a method employing this compound as an internal standard.

Table 1: Illustrative Performance Characteristics for Long-Chain Fatty Acid Quantification using a Non-Endogenous Internal Standard (LC-MS/MS)

ParameterTypical Performance
Linearity (R²)>0.99
Limit of Detection (LOD)0.1 - 10 ng/mL
Lower Limit of Quantification (LLOQ)0.5 - 25 ng/mL
Accuracy (% Bias)± 15%
Precision (% CV)< 15%
Recovery85 - 115%

Table 2: Illustrative Performance Characteristics for Fatty Acid Methyl Ester (FAME) Analysis using a Non-Endogenous Internal Standard (GC-MS)

ParameterTypical Performance
Linearity (R²)>0.99
Limit of Detection (LOD)0.01 - 0.5 µg/mL
Lower Limit of Quantification (LLOQ)0.05 - 1.0 µg/mL
Accuracy (% Bias)± 15%
Precision (% CV)< 15%
Recovery80 - 120%

Experimental Protocols

The following are detailed protocols for the analysis of fatty acids in biological samples, adapted to include this compound as an internal standard. Crucially, before implementing these protocols for quantitative analysis, a thorough method validation is required to demonstrate the suitability of this compound as an internal standard for the specific matrix and analytes of interest. This includes confirming its absence in the samples and assessing the parameters outlined in the tables above.

This protocol describes the analysis of total fatty acids (free and esterified) from biological samples such as plasma, tissues, or cells.

3.1.1. Materials and Reagents

  • This compound (C22:1n-11) of high purity (>99%)

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ethanol.

  • Methanol, Chloroform, Hexane (all HPLC or GC grade)

  • BF₃ in Methanol (14%) or Methanolic HCl (5%) for derivatization

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate

  • Biological samples (e.g., 100 µL plasma, 10-20 mg tissue)

3.1.2. Sample Preparation and Lipid Extraction (Folch Method)

  • To a glass tube, add the biological sample.

  • Add a known amount of the this compound internal standard stock solution (e.g., 10 µL for a final concentration of 10 µg).

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex thoroughly for 2 minutes to ensure complete mixing and protein precipitation.

  • For tissue samples, homogenization may be required prior to vortexing.

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

  • Centrifuge at 2000 x g for 10 minutes.

  • Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the collected lipid extract under a stream of nitrogen.

3.1.3. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • To the dried lipid extract, add 1 mL of 14% BF₃ in methanol.

  • Cap the tube tightly and heat at 100°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution, and vortex for 1 minute.

  • Centrifuge at 1000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the final hexane solution to a GC vial for analysis.

3.1.4. GC-MS Analysis

  • GC Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 3°C/min, and hold for 15 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for each FAME and the this compound methyl ester.

This protocol is for the analysis of non-esterified fatty acids.

3.2.1. Materials and Reagents

  • This compound (C22:1n-11) of high purity (>99%)

  • Internal Standard Working Solution: Prepare a solution of this compound in methanol at a suitable concentration (e.g., 1 µg/mL).

  • Methanol, Acetonitrile, Isopropanol, Formic Acid (all LC-MS grade)

  • Methyl-tert-butyl ether (MTBE)

  • Biological samples (e.g., 50 µL plasma or serum)

3.2.2. Sample Preparation and Lipid Extraction

  • To a microcentrifuge tube, add the biological sample.

  • Add 200 µL of the this compound internal standard working solution in methanol.

  • Vortex for 30 seconds.

  • Add 750 µL of MTBE.

  • Vortex for 1 minute and then incubate on a shaker for 15 minutes at 4°C.

  • Add 150 µL of water to induce phase separation.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.

  • Carefully transfer the upper organic phase to a new tube.

  • Dry the extract under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

3.2.3. LC-MS/MS Analysis

  • LC Column: A C18 reversed-phase column suitable for lipid analysis.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

  • Gradient: A typical gradient would start with a lower percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • MS/MS Detector: Operate in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM). The MRM transitions would be the precursor ion [M-H]⁻ to a specific product ion for each fatty acid and for this compound.

Visualizations

The following diagrams illustrate the general workflow for lipidomics analysis and the principle of using an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample IS_Addition Addition of This compound IS Sample->IS_Addition Extraction Lipid Extraction IS_Addition->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LCMS LC-MS/MS Analysis Extraction->LCMS GCMS GC-MS Analysis Derivatization->GCMS Peak_Integration Peak Integration GCMS->Peak_Integration LCMS->Peak_Integration Quantification Quantification using IS Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

General workflow for lipidomics analysis using an internal standard.

G cluster_sample In Sample cluster_process Analytical Process cluster_detector Detector Response cluster_quant Quantification Analyte Endogenous Analyte (Unknown Amount) Process Extraction & Analysis Analyte->Process IS_known Internal Standard (Known Amount Added) IS_known->Process Analyte_Signal Analyte Signal Process->Analyte_Signal IS_Signal IS Signal Process->IS_Signal Ratio Calculate Ratio: (Analyte Signal / IS Signal) Analyte_Signal->Ratio IS_Signal->Ratio Concentration Determine Analyte Concentration Ratio->Concentration

Principle of quantification using an internal standard.

Conclusion

The use of this compound as an internal standard in lipidomics is a potential strategy for specific applications where its endogenous absence can be verified. Its long-chain nature makes it structurally similar to other very long-chain fatty acids, which can be advantageous for ensuring similar extraction and ionization behavior. However, it is imperative that any laboratory seeking to employ this compound in this capacity conducts a thorough in-house validation to demonstrate its fitness for purpose for the specific biological matrix and analytical platform being used. The protocols and performance metrics provided here offer a framework for such a validation and subsequent implementation.

References

In Vitro Applications of Cetoleic Acid in HepG2 Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetoleic acid (cis-11-docosenoic acid; 22:1n-11) is a long-chain monounsaturated omega-11 fatty acid found in significant quantities in certain fish oils, such as those from herring and capelin. While less studied than other fatty acids like oleic acid or the omega-3 fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), recent research has highlighted its potential biological activities, particularly in the context of lipid metabolism. The human hepatoma cell line, HepG2, is a widely used in vitro model for studying hepatic lipid metabolism and toxicology. This document provides detailed application notes and protocols for investigating the effects of this compound in HepG2 cells, with a focus on its role in n-3 fatty acid metabolism. Additionally, it includes protocols for assessing other potential cellular effects, such as on cell viability and apoptosis, based on established methodologies for fatty acid research in HepG2 cells.

Application 1: Enhancement of the n-3 Fatty Acid Metabolic Pathway

This compound has been shown to improve the metabolic conversion of alpha-linolenic acid (ALA), a plant-based omega-3 fatty acid, to the long-chain omega-3 fatty acids EPA and DHA in human HepG2 cells.[1][2] This suggests a potential role for this compound in enhancing the endogenous production of these beneficial fatty acids.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a study investigating the effect of this compound on the conversion of radiolabelled ALA in HepG2 cells.[1]

This compound ConcentrationIncrease in Radiolabelled EPA + DHA ProductionIncrease in 14C-EPA ProductionIncrease in 14C-DHA ProductionReference
40 µM40%1.3-fold-[1]
80 µM--Almost 2-fold[1]
Experimental Protocol: Assessing the Conversion of ALA to EPA and DHA

This protocol is adapted from the methodology described by Østbye et al. (2019).

1. Cell Culture and Seeding:

  • Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed HepG2 cells in appropriate cell culture plates (e.g., 6-well plates) and allow them to adhere and reach approximately 70-80% confluency.

2. Preparation of this compound and ALA Solutions:

  • Prepare a stock solution of this compound (e.g., in ethanol or complexed with fatty acid-free Bovine Serum Albumin - BSA).

  • Prepare a stock solution of radiolabelled [14C]-alpha-linolenic acid.

  • Dilute the stock solutions in serum-free DMEM to achieve the final desired concentrations. For example, 0, 20, 40, 60, or 80 µM of this compound.

3. Treatment of HepG2 Cells:

  • Wash the cells with phosphate-buffered saline (PBS).

  • Add the experimental medium containing the different concentrations of this compound to the cells.

  • Incubate for a predetermined period (e.g., 24 hours) to enrich the cells with this compound.

  • After the enrichment period, add the medium containing radiolabelled ALA to the cells and incubate for a further period (e.g., 24-48 hours) to allow for conversion.

4. Lipid Extraction and Analysis:

  • After the incubation with radiolabelled ALA, wash the cells with PBS.

  • Harvest the cells and extract total lipids using a suitable method, such as the Folch or Bligh and Dyer method.

  • Separate the fatty acid methyl esters (FAMEs) by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quantify the amount of radiolabelled EPA and DHA using a scintillation counter or a bioimaging analyzer.

Signaling Pathway and Workflow Visualization

n3_pathway cluster_workflow Experimental Workflow cluster_pathway Metabolic Pathway A HepG2 Cell Culture B Enrichment with This compound (24h) A->B C Incubation with [14C]-ALA (24-48h) B->C D Lipid Extraction C->D E FAME Analysis (GC/TLC) D->E F Quantification of [14C]-EPA and [14C]-DHA E->F ALA α-Linolenic Acid (ALA) EPA Eicosapentaenoic Acid (EPA) ALA->EPA Elongases & Desaturases DHA Docosahexaenoic Acid (DHA) EPA->DHA Elongases & Desaturases Cetoleic_Acid This compound Cetoleic_Acid->EPA Enhances Conversion Cetoleic_Acid->DHA Enhances Conversion

Caption: Workflow for assessing this compound's effect on n-3 fatty acid metabolism.

Application 2: Assessment of Cell Viability and Proliferation (Proposed)

While one study noted that this compound did not negatively affect HepG2 cell viability, a comprehensive assessment is crucial for any new compound. Standard assays can be employed to determine the dose-dependent effects of this compound on HepG2 cell viability and proliferation.

Experimental Protocol: MTT Assay for Cell Viability

1. Cell Seeding:

  • Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

2. Treatment:

  • Prepare a range of this compound concentrations in serum-free DMEM.

  • Remove the culture medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (e.g., BSA-containing medium without this compound).

  • Incubate for 24, 48, and 72 hours.

3. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate cell viability as a percentage of the control group.

Workflow Visualization

viability_workflow A Seed HepG2 cells in 96-well plate B Treat with varying concentrations of This compound A->B C Incubate for 24, 48, 72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Add DMSO E->F G Measure Absorbance at 570 nm F->G apoptosis_logic cluster_cell_states Cell States Viable Viable Cells (Annexin V-, PI-) Early_Apoptosis Early Apoptosis (Annexin V+, PI-) Late_Apoptosis Late Apoptosis/Necrosis (Annexin V+, PI+) Necrosis Necrotic Cells (Annexin V-, PI+) Cetoleic_Acid This compound Treatment Cetoleic_Acid->Viable Induces/Inhibits Transition to Cetoleic_Acid->Early_Apoptosis Induces/Inhibits Transition to Cetoleic_Acid->Late_Apoptosis Induces/Inhibits Transition to Cetoleic_Acid->Necrosis Induces/Inhibits Transition to

References

Application Notes and Protocols: The Role of Cetoleic Acid in Cardiovascular Disease Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetoleic acid (cis-11-docosenoic acid), an omega-11 long-chain monounsaturated fatty acid found in fish oils from species like herring and capelin, is emerging as a molecule of interest in cardiovascular disease (CVD) research.[1] Unlike the extensively studied omega-3 fatty acids, the specific effects of this compound are less understood. However, recent studies in preclinical models have highlighted its potential to modulate key aspects of CVD pathogenesis, including hypercholesterolemia, inflammation, and atherosclerosis. These application notes provide a comprehensive overview of the current understanding of this compound's role in CVD research models, complete with detailed experimental protocols and data summaries to facilitate further investigation.

I. Effects of this compound on Cardiovascular Disease Markers

A. Cholesterol and Lipid Metabolism

This compound has demonstrated a significant cholesterol-lowering effect in rodent models. A systematic review and meta-analysis of twelve studies involving 288 rodents revealed that consumption of fish oils and concentrates rich in this compound led to a significant reduction in circulating total cholesterol.[2][3][4][5]

Table 1: Effect of this compound on Circulating Total Cholesterol in Rodents

Study TypeAnimal ModelThis compound InterventionDurationChange in Total CholesterolReference(s)
Meta-analysisRodents (various)Diets containing this compound-rich fish oils or concentratesVariableMean difference of -0.65 mmol/L (95% CI: -0.93, -0.37)
In vivo studyMale Zucker Diabetic Sprague Dawley ratsDiet with herring oil (0.70% this compound)5 weeks14% lower serum total cholesterol compared to control
B. Inflammation

Chronic low-grade inflammation is a key driver of atherosclerosis. Studies in obese rat models suggest that this compound may exert anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines and markers of macrophage infiltration.

Table 2: Anti-inflammatory Effects of this compound Concentrate in Obese Zucker fa/fa Rats

Inflammatory MarkerThis compound Concentrate (1.40 wt%) vs. ControlReference(s)
TNF-α (in adipose tissue)Lower
IL-6 (in adipose tissue)Lower
Monocyte Chemotactic Protein 1 (MCP-1) (in adipose tissue)Lower
CD68 (hepatic macrophage infiltration marker)Lower
C. Atherosclerosis

Atherosclerosis, the underlying cause of most heart attacks and strokes, is characterized by the buildup of plaque in the arteries. Research in ApoE-/- mice, a well-established model for atherosclerosis, indicates that dietary supplementation with long-chain monounsaturated fatty acids, including isomers of this compound, can significantly reduce the development of atherosclerotic lesions.

Table 3: Effect of this compound Isomers on Atherosclerotic Lesion Size in LDLr(-/-) Mice

InterventionDurationEffect on Atherosclerotic LesionsReference(s)
Diet supplemented with 3% gadoleic acid (C20:1) or this compound (C22:1)12 weeksSignificantly improved atherosclerotic lesions

II. Experimental Protocols

A. In Vivo Rodent Dietary Intervention Study for Atherosclerosis

This protocol outlines a typical dietary intervention study to investigate the effects of this compound on the development of atherosclerosis in ApoE-/- mice.

1. Animal Model:

  • Male or female Apolipoprotein E-deficient (ApoE-/-) mice, 6-8 weeks old.

2. Diet Preparation:

  • Control Diet (High-Fat): A purified high-fat diet designed to induce atherosclerosis. A common composition is the Western-type diet containing 21% fat (by weight) and 0.15-0.21% cholesterol. The fat source is typically a blend of fats low in this compound, such as cocoa butter or lard.

  • This compound-Rich Diet: The control high-fat diet supplemented with a specific percentage of this compound-rich oil (e.g., herring oil) to achieve a desired final concentration of this compound (e.g., 0.70% by weight). The control and experimental diets should be isocaloric and matched for macronutrient content.

3. Experimental Procedure:

  • Acclimatize mice for one week on a standard chow diet.

  • Randomly assign mice to the control or this compound-rich diet group (n=10-15 per group).

  • Provide ad libitum access to the respective diets and water for 12-16 weeks.

  • Monitor food intake and body weight weekly.

  • At the end of the study period, euthanize the mice and collect blood and tissues for analysis.

4. Atherosclerotic Lesion Quantification:

  • Perfuse the mice with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).

  • Dissect the entire aorta from the heart to the iliac bifurcation.

  • Stain the aorta en face with Oil Red O to visualize lipid-rich atherosclerotic plaques.

  • Capture images of the stained aorta and quantify the total plaque area as a percentage of the total aortic surface area using image analysis software.

  • For more detailed analysis, the aortic root can be sectioned and stained with Hematoxylin and Eosin (H&E) and Oil Red O to measure lesion area and composition.

B. In Vitro Endothelial Cell Inflammation Assay

This protocol describes an in vitro assay to assess the effect of this compound on inflammatory responses in endothelial cells.

1. Cell Culture:

  • Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used model. Culture HUVECs in appropriate endothelial cell growth medium.

2. Treatment:

  • Seed HUVECs in multi-well plates and allow them to reach confluence.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 10-100 µM) for 24 hours. A vehicle control (e.g., ethanol or DMSO) should be included.

  • After pre-treatment, stimulate the cells with a pro-inflammatory agent such as Tumor Necrosis Factor-alpha (TNF-α, e.g., 10 ng/mL) for 4-6 hours to induce an inflammatory response.

3. Analysis of Inflammatory Gene Expression:

  • Isolate total RNA from the cells.

  • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of key inflammatory and adhesion molecules, such as:

    • Vascular Cell Adhesion Molecule-1 (VCAM-1)

    • Intercellular Adhesion Molecule-1 (ICAM-1)

    • E-selectin

    • Interleukin-6 (IL-6)

    • Monocyte Chemotactic Protein-1 (MCP-1)

  • Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH).

4. Monocyte Adhesion Assay:

  • After treatment with this compound and TNF-α, co-culture the HUVECs with fluorescently labeled monocytes (e.g., THP-1 cells) for a defined period (e.g., 30 minutes).

  • Wash away non-adherent monocytes.

  • Quantify the number of adherent monocytes by fluorescence microscopy or a fluorescence plate reader.

III. Signaling Pathways

A. Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that play a crucial role in regulating lipid metabolism and inflammation. Fatty acids and their derivatives are natural ligands for PPARs. The anti-inflammatory and lipid-lowering effects of this compound may be mediated, in part, through the activation of PPARs, particularly PPARα and PPARγ.

PPAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Downstream Effects Cetoleic_Acid This compound FABP Fatty Acid Binding Protein Cetoleic_Acid->FABP Enters Cell PPAR PPAR FABP->PPAR Transports to Nucleus PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE PPAR_RXR_Complex->PPRE Binds to Target_Genes Target Gene Expression PPRE->Target_Genes Regulates Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ Triglyceride Synthesis Target_Genes->Lipid_Metabolism Inflammation ↓ Inflammatory Gene Expression (e.g., NF-κB inhibition) Target_Genes->Inflammation

This compound activation of PPAR signaling.
B. AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a key cellular energy sensor that, when activated, promotes catabolic pathways to generate ATP. In the cardiovascular system, AMPK activation is generally considered protective. Fatty acids can influence AMPK activity. The beneficial effects of this compound on endothelial function and metabolism may involve the activation of the AMPK signaling pathway.

AMPK_Signaling Cetoleic_Acid This compound AMPK_Activation ↑ AMP/ATP ratio or other upstream signals Cetoleic_Acid->AMPK_Activation AMPK AMPK AMPK_Activation->AMPK Activates eNOS eNOS AMPK->eNOS Phosphorylates (Ser1177) PGC1a PGC-1α AMPK->PGC1a Activates Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation NO_Production ↑ Nitric Oxide (NO) Production eNOS->NO_Production Vasodilation Vasodilation NO_Production->Vasodilation Mitochondrial_Biogenesis ↑ Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis

This compound's potential role in AMPK signaling.

IV. Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound in a preclinical model of atherosclerosis.

Experimental_Workflow cluster_setup Experimental Setup cluster_intervention Dietary Intervention cluster_data_collection Data Collection cluster_analysis Analysis Animal_Model ApoE-/- Mice Diet_Prep Prepare Control and This compound-Rich Diets Animal_Model->Diet_Prep Randomization Randomize Mice into Groups Diet_Prep->Randomization Feeding Ad libitum feeding for 12-16 weeks Randomization->Feeding Monitoring Weekly Body Weight and Food Intake Feeding->Monitoring Blood_Collection Terminal Blood Collection (for lipid and cytokine analysis) Feeding->Blood_Collection Tissue_Harvest Aorta and other tissues harvested Feeding->Tissue_Harvest Lipid_Profile Plasma Total Cholesterol, Triglycerides, etc. Blood_Collection->Lipid_Profile Inflammation_Markers Plasma Cytokines (ELISA) Blood_Collection->Inflammation_Markers Atherosclerosis_Quant En face Oil Red O staining Aortic Root Histology Tissue_Harvest->Atherosclerosis_Quant Gene_Expression qRT-PCR on tissue (e.g., aorta, liver) Tissue_Harvest->Gene_Expression

References

Application Notes and Protocols for Metabolic Studies Using Radiolabeled Cetoleic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetoleic acid (C22:1n-11) is a long-chain monounsaturated fatty acid found in high concentrations in certain marine oils, such as those from herring, capelin, and sand eel. Emerging research indicates that this compound possesses unique metabolic properties, including the ability to modulate the synthesis of health-promoting omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). The use of radiolabeled this compound provides a powerful tool to trace its metabolic fate, quantify its uptake and distribution in tissues, and elucidate its mechanism of action in various physiological and pathological processes, including cancer and metabolic diseases.

These application notes provide an overview of the potential uses of radiolabeled this compound in metabolic research and detailed protocols for its synthesis and application in in vitro and in vivo studies.

Metabolic Pathways of this compound

Once taken up by cells, this compound can undergo several metabolic transformations. The primary fate of this compound is chain shortening through peroxisomal β-oxidation, leading to the formation of shorter-chain fatty acids, with oleic acid (C18:1n-9) being a major product. These products can then be further metabolized or incorporated into various lipid species. Additionally, this compound has been shown to influence the enzymatic pathways responsible for the synthesis of long-chain polyunsaturated fatty acids from precursors like α-linolenic acid (ALA).

Cetoleic_Acid_Metabolism Cetoleic_Acid This compound (C22:1n-11) Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation Cetoleic_Acid->Peroxisomal_Beta_Oxidation Lipid_Synthesis Incorporation into Complex Lipids (e.g., TAGs, PLs) Cetoleic_Acid->Lipid_Synthesis ALA_to_EPA_DHA n-3 PUFA Synthesis (ALA → EPA → DHA) Cetoleic_Acid->ALA_to_EPA_DHA Modulates Chain_Shortened_FAs Chain-Shortened Fatty Acids (e.g., C20:1, C18:1) Peroxisomal_Beta_Oxidation->Chain_Shortened_FAs Mitochondrial_Beta_Oxidation Mitochondrial β-Oxidation Chain_Shortened_FAs->Mitochondrial_Beta_Oxidation Chain_Shortened_FAs->Lipid_Synthesis Acetyl_CoA Acetyl-CoA Mitochondrial_Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Wittig_Synthesis start1 11-Bromoundecanoic Acid + PPh₃ phosphonium_salt Phosphonium Salt start1->phosphonium_salt ylide Ylide phosphonium_salt->ylide + nBuLi nBuLi n-BuLi in THF wittig_reaction Wittig Reaction ylide->wittig_reaction start2 [¹⁴C]-Undecanal start2->wittig_reaction crude_product Crude [¹⁴C]-Cetoleic Acid wittig_reaction->crude_product purification Purification (Column Chromatography, HPLC) crude_product->purification final_product [¹⁴C]-Cetoleic Acid purification->final_product Fatty_Acid_Uptake_Workflow seed_cells Seed Cells in Multi-well Plate prepare_complex Prepare [¹⁴C]-Cetoleic Acid-BSA Complex wash_cells1 Wash Cells with PBS prepare_complex->wash_cells1 add_complex Add Radiolabeled Complex to Cells wash_cells1->add_complex incubate Incubate at 37°C add_complex->incubate wash_cells2 Wash Cells with Ice-Cold PBS/BSA incubate->wash_cells2 lyse_cells Lyse Cells wash_cells2->lyse_cells quantify Quantify Radioactivity and Protein lyse_cells->quantify

Troubleshooting & Optimization

Improving peak resolution of cetoleic and gondoic acid in GC.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution of cetoleic acid (C22:1n-11) and gondoic acid (C22:1n-9) in their gas chromatography (GC) experiments.

Troubleshooting Guide: Improving Peak Resolution of Cetoleic and Gondoic Acid

Co-elution of cetoleic and gondoic acid is a common challenge in GC analysis due to their structural similarity as positional isomers. This guide provides a systematic approach to troubleshoot and enhance their separation.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process to diagnose and resolve poor peak resolution between cetoleic and gondoic acid.

TroubleshootingWorkflow start Poor or No Resolution of Cetoleic & Gondoic Acid Peaks check_column Step 1: Verify GC Column Is it a highly polar column? (e.g., cyanopropyl silicone) start->check_column change_column Action: Switch to a highly polar cyanopropyl silicone column (e.g., HP-88, CP-Sil 88, SP-2560) check_column->change_column No optimize_temp Step 2: Optimize Temperature Program Is the ramp rate slow enough? check_column->optimize_temp Yes change_column->optimize_temp adjust_temp Action: Decrease oven ramp rate (e.g., 1-2°C/min). Consider a lower initial temperature. optimize_temp->adjust_temp No check_length Step 3: Evaluate Column Length Is the column long enough for isomer separation? (e.g., >60m) optimize_temp->check_length Yes adjust_temp->check_length increase_length Action: Use a longer column (e.g., 100m) for enhanced resolution. check_length->increase_length No check_carrier Step 4: Check Carrier Gas Flow Is the linear velocity optimal? check_length->check_carrier Yes increase_length->check_carrier adjust_flow Action: Optimize carrier gas flow rate (e.g., for H2 or He). check_carrier->adjust_flow No success Successful Peak Resolution check_carrier->success Yes adjust_flow->success

Caption: A logical workflow for troubleshooting co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound and gondoic acid using GC?

A1: this compound (22:1n-11) and gondoic acid (22:1n-9) are positional isomers, meaning they have the same chemical formula and molecular weight, differing only in the position of the double bond in their carbon chains. This subtle structural difference results in very similar physicochemical properties, making their separation by conventional GC methods difficult. Achieving resolution requires highly selective stationary phases and optimized analytical conditions.

Q2: What type of GC column is best suited for separating these isomers?

A2: For the separation of positional isomers of long-chain monounsaturated fatty acids like cetoleic and gondoic acid, highly polar stationary phases are recommended. Cyanopropyl silicone phases (e.g., HP-88, CP-Sil 88, Rt-2560, SP-2560) are the columns of choice for such challenging separations.[1] These phases provide the necessary selectivity to resolve compounds with minor structural differences. While polyethylene glycol (PEG) or wax-based columns are effective for general fatty acid methyl ester (FAME) analysis, they may not provide sufficient resolution for these specific isomers.[2]

Q3: How does the temperature program affect the resolution of cetoleic and gondoic acid?

A3: The oven temperature program is a critical parameter for optimizing the separation of closely eluting compounds. A slower temperature ramp rate (e.g., 1-2°C per minute) increases the interaction time of the analytes with the stationary phase, which can significantly enhance resolution.[3] Additionally, a lower initial oven temperature can improve the separation of more volatile compounds that elute early in the chromatogram. For particularly difficult separations, an isothermal hold at an optimized temperature may also improve resolution.

Q4: Can column dimensions influence the separation of these isomers?

A4: Yes, column dimensions, particularly length, play a significant role in resolving challenging peaks. Longer columns provide a greater number of theoretical plates, leading to increased separation efficiency and better resolution. For the separation of positional isomers like cetoleic and gondoic acid, a longer column (e.g., 60m or 100m) is often necessary to achieve baseline separation.

Q5: My peaks for cetoleic and gondoic acid are broad. What are the potential causes and solutions?

A5: Peak broadening in GC can stem from several factors:

  • Column Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try reducing the injection volume or increasing the split ratio.

  • Suboptimal Flow Rate: The carrier gas flow rate should be optimized for the specific column and carrier gas being used. A flow rate that is too high or too low can decrease efficiency and broaden peaks.

  • Contamination: A dirty injector liner or contamination at the head of the column can cause peak tailing and broadening. Regular maintenance, including changing the liner and trimming the column, is recommended.

Experimental Protocols

Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC analysis, fatty acids must be derivatized to their more volatile methyl esters (FAMEs). A common method is transesterification using a reagent like boron trifluoride in methanol (BF3-methanol).

Methodology:

  • To approximately 10-20 mg of the lipid sample in a screw-cap tube, add 2 mL of 0.5 M NaOH in methanol.

  • Heat the mixture in a water bath at 100°C for 5 minutes.

  • After cooling, add 2 mL of 14% BF3-methanol solution.

  • Heat again at 100°C for 5 minutes.

  • Cool the tube and add 2 mL of n-heptane and 2 mL of saturated NaCl solution.

  • Vortex the mixture thoroughly and allow the layers to separate.

  • The upper n-heptane layer containing the FAMEs is collected for GC analysis.

Gas Chromatography (GC) Analysis

The following table summarizes recommended GC parameters for the separation of cetoleic and gondoic acid. These parameters should be considered a starting point and may require further optimization for your specific instrument and sample matrix.

ParameterRecommended ConditionRationale for Cetoleic & Gondoic Acid Separation
GC Column Highly polar cyanopropyl silicone (e.g., HP-88, CP-Sil 88, SP-2560)Provides high selectivity for positional isomers.
Column Dimensions 60-100 m length x 0.25 mm ID x 0.20-0.25 µm film thicknessLonger length increases resolution for difficult separations.
Carrier Gas Hydrogen or HeliumHydrogen allows for faster analysis times without significant loss of resolution.
Injector Temperature 250 °CEnsures complete volatilization of the FAMEs.
Detector Flame Ionization Detector (FID)Provides excellent sensitivity and a wide linear range for FAMEs.
Detector Temperature 260-280 °CPrevents condensation of the analytes.
Oven Temperature Program Initial Temp: 140-160°C, hold for 5 minAllows for separation of more volatile FAMEs.
Ramp Rate: 1-4°C/min to 240°CA slow ramp rate is crucial for resolving closely eluting isomers.
Final Hold: Hold at 240°C for 10-20 minEnsures elution of all long-chain FAMEs.
Injection Volume 1 µL
Split Ratio 50:1 to 100:1Prevents column overload and peak broadening.

Note: The provided temperature program is a general guideline. The optimal program may vary depending on the specific column and instrument used. It is recommended to perform several runs with varying ramp rates to determine the best conditions for your analysis.

References

Technical Support Center: Quantification of Cetoleic Acid by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of cetoleic acid using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they affect this compound quantification?

A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative results.[4] In the analysis of biological samples, phospholipids are a common cause of ion suppression.

Q2: My this compound signal is lower than expected or varies significantly between samples. Could this be a matrix effect?

A: Yes, inconsistent or lower-than-expected signal intensity is a classic symptom of matrix effects, specifically ion suppression. Co-eluting components from your biological matrix can interfere with the ionization of this compound in the MS source. To confirm this, you can perform a post-extraction spike experiment to calculate the matrix factor (see Q3 and Experimental Protocols).

Q3: How can I quantitatively assess the extent of matrix effects in my this compound assay?

A: The most common method is to determine the Matrix Factor (MF). This involves comparing the peak area of this compound spiked into a pre-extracted blank matrix sample to the peak area of this compound in a neat solvent at the same concentration.

  • MF < 1 indicates ion suppression.

  • MF > 1 indicates ion enhancement.

  • An MF between 0.8 and 1.2 is often considered acceptable, though this can vary.

A detailed protocol for this assessment is provided in the "Experimental Protocols" section.

Q4: What are the primary strategies to minimize matrix effects for this compound analysis?

A: A multi-faceted approach is most effective:

  • Optimized Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis. Techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For complex matrices, mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is often the most effective at removing a broad range of interferences, including phospholipids.

  • Chromatographic Separation: Modify your LC method to chromatographically separate this compound from co-eluting matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.

  • Use of an Appropriate Internal Standard: This is a critical step for accurate quantification. A stable isotope-labeled (SIL) internal standard of this compound is the gold standard as it co-elutes and experiences similar matrix effects to the analyte, thus providing the most accurate correction. If a SIL standard is unavailable, a structural analog can be used, but with careful validation.

Q5: Should I consider derivatization for this compound analysis?

A: Yes, derivatization can be highly beneficial. Fatty acids like this compound often exhibit poor ionization efficiency in their free carboxylate form. Chemical derivatization of the carboxylic acid group can significantly enhance ionization efficiency, leading to improved sensitivity and lower limits of detection.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Column overload, column contamination, or inappropriate mobile phase pH.1. Dilute the sample to avoid overloading the column. 2. Implement a column wash step between injections. 3. Optimize the mobile phase pH to ensure this compound is in a consistent ionic state.
High Background Noise Contamination in the LC-MS system or a highly complex sample matrix.1. Flush the LC system and clean the MS ion source. 2. Enhance sample cleanup using SPE or LLE to remove more matrix components.
Inconsistent Retention Time Changes in mobile phase composition, column temperature fluctuations, or column degradation.1. Prepare fresh mobile phase daily. 2. Use a column oven to maintain a stable temperature. 3. Replace the analytical column if performance degrades.
Low Signal Intensity/Sensitivity Ion suppression, poor ionization of this compound, or insufficient sample cleanup.1. Implement a more rigorous sample preparation method, such as mixed-mode SPE, to remove phospholipids. 2. Consider derivatizing this compound to improve its ionization efficiency. 3. Optimize MS source parameters (e.g., gas flows, temperatures, voltages).

Quantitative Data Summary

The following table summarizes expected outcomes from different sample preparation strategies in mitigating matrix effects, based on general lipid analysis principles.

Sample Preparation Method Typical Matrix Factor (MF) Range Relative Analyte Recovery Advantages Disadvantages
Protein Precipitation (PPT) 0.4 - 1.1Moderate to HighSimple, fast, and inexpensive.Ineffective at removing many matrix components, leading to significant matrix effects.
Liquid-Liquid Extraction (LLE) 0.7 - 1.2Moderate to HighCan provide cleaner extracts than PPT.Analyte recovery can be low for more polar lipids; can be labor-intensive.
Solid-Phase Extraction (SPE) 0.8 - 1.2HighProvides cleaner extracts than PPT and LLE; can be automated.Requires method development to optimize sorbent and elution solvents.
Mixed-Mode SPE 0.9 - 1.1HighHighly effective at removing a wide range of interferences, including phospholipids, resulting in minimal matrix effects.Can be more expensive and require more complex method development.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using Post-Extraction Spike
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound standard into the reconstitution solvent.

    • Set B (Post-Spike Sample): Extract a blank matrix sample (e.g., plasma, tissue homogenate). Spike the this compound standard into the final, dried extract before reconstitution.

    • Set C (Blank Matrix): Extract a blank matrix sample without any added standard.

  • Analyze all samples by LC-MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A

    • This calculation should be performed at low, medium, and high concentrations to assess concentration dependency.

Protocol 2: Lipid Extraction using Mixed-Mode SPE

This protocol is designed to remove proteins and phospholipids effectively.

  • Sample Pre-treatment: To 100 µL of plasma, add 20 µL of a stable isotope-labeled this compound internal standard solution. Add 400 µL of acidified methanol to precipitate proteins.

  • Centrifugation: Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

  • SPE Column Conditioning: Condition a mixed-mode SPE cartridge (e.g., polymeric with reversed-phase and ion-exchange properties) with methanol followed by water.

  • Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove salts and other polar interferences. Follow with a wash designed to remove phospholipids (e.g., a higher percentage of methanol).

  • Elution: Elute this compound using an appropriate solvent mixture (e.g., an acidified organic solvent like acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis start Biological Sample (e.g., Plasma) add_is Add Stable Isotope-Labeled Internal Standard start->add_is ppt Protein Precipitation (e.g., with cold Methanol) add_is->ppt spe Solid-Phase Extraction (SPE) (Mixed-Mode Cartridge) ppt->spe Load Supernatant elute Elution of this compound spe->elute dry Evaporation & Reconstitution elute->dry lcms LC-MS/MS Analysis dry->lcms data Data Processing (Quantification vs. IS) lcms->data result Final Concentration data->result G issue Inaccurate Quantification of this compound check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? issue->check_is use_is Implement SIL-IS for Accurate Correction check_is->use_is No assess_me Assess Matrix Effect (ME) (Post-Extraction Spike) check_is->assess_me Yes no_is No yes_is Yes me_high ME > 20%? assess_me->me_high improve_sp Improve Sample Prep (e.g., use Mixed-Mode SPE) me_high->improve_sp Yes me_ok ME Acceptable me_high->me_ok No optimize_lc Optimize LC Separation (Separate from Interferences) improve_sp->optimize_lc

References

How to prevent hydrolysis of silyl ether derivatives of fatty acids.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of silyl ether derivatives of fatty acids, a critical step for accurate analysis, particularly by gas chromatography (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of unintentional hydrolysis of silyl ether derivatives of fatty acids?

A1: The primary causes of premature cleavage of silyl ethers are exposure to moisture, acidic conditions, or basic conditions.[1] The silicon-oxygen bond in silyl ethers is susceptible to hydrolysis under these conditions. The rate of this degradation is influenced by several factors, including the steric bulk of the substituents on the silicon atom, pH, temperature, and the solvent used.[1]

Q2: How does the structure of the silyl ether affect its stability against hydrolysis?

A2: The stability of a silyl ether is directly related to the steric hindrance around the silicon atom.[1] Larger, bulkier silyl groups provide a greater protective shield for the silicon-oxygen bond, making them more resistant to hydrolysis.[2][3] The general order of stability for commonly used silyl ethers in acidic media, from least to most stable, is: Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBDMS/TBS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS).

Q3: Can the choice of solvent contribute to the hydrolysis of my silyl ether derivatives?

A3: Yes, the solvent choice is crucial. Protic solvents, such as water and alcohols (e.g., methanol), can participate in the hydrolysis reaction, especially in the presence of acidic or basic catalysts. For instance, even trace amounts of acid in methanol can lead to the cleavage of more labile silyl ethers like TMS derivatives. Therefore, it is highly recommended to use anhydrous aprotic solvents for all steps involving the handling of silyl ether derivatives.

Q4: How should I store my silylated fatty acid samples to prevent hydrolysis?

A4: To ensure the stability of silylated fatty acid derivatives, samples should be stored under strictly anhydrous conditions at low temperatures. It is recommended to store samples at -20°C in a tightly sealed glass vial with a PTFE-lined cap, under an inert atmosphere (e.g., argon or nitrogen). Avoid refrigeration in standard refrigerators, as these can have humid conditions that shorten the life of the derivatives. For trimethylsilyl (TMS) derivatives, it is best to analyze them within a week of preparation.

Q5: Are there specific reagents I should be cautious with when working with silyl ether derivatives?

A5: Apart from strong acids and bases, be cautious with any reagents that can act as a source of fluoride ions, such as tetra-n-butylammonium fluoride (TBAF), as these are potent reagents for cleaving silyl ethers. Additionally, some Lewis acids can also promote the cleavage of silyl ethers. Always review the compatibility of all reagents with the specific silyl ether you are using in your experimental design.

Troubleshooting Guides

Issue 1: Incomplete silylation of fatty acids.

  • Possible Cause: Presence of moisture in the sample or reagents.

    • Solution: Ensure the sample is completely dry before adding the silylating reagent. Lyophilization or drying under a stream of nitrogen are effective methods. Use only anhydrous solvents and fresh, high-quality silylating reagents. Store reagents in a desiccator to prevent moisture absorption.

  • Possible Cause: Insufficient amount of silylating reagent.

    • Solution: A significant molar excess of the silylating agent is typically required to drive the reaction to completion. A general guideline is to use at least a 2:1 molar ratio of the silylating reagent to the active hydrogens in the sample.

  • Possible Cause: Suboptimal reaction temperature or time.

    • Solution: Increase the reaction temperature (typically 60-80°C) or prolong the reaction time to ensure complete derivatization, especially for sterically hindered fatty acids.

Issue 2: Hydrolysis of silyl ether derivatives during sample workup.

  • Possible Cause: Use of aqueous quenching or washing steps.

    • Solution: For labile silyl ethers like TMS, avoid aqueous workups. If the reaction needs to be quenched, consider adding a non-protic scavenger for the excess silylating agent. For more robust derivatives, if an aqueous wash is necessary, use a buffered solution at a neutral pH (~7), such as saturated sodium bicarbonate or ammonium chloride, and minimize the contact time between the organic and aqueous layers.

  • Possible Cause: Acidic or basic conditions during extraction.

    • Solution: Neutralize the reaction mixture to a pH of approximately 7 before performing any extractions.

Issue 3: Degradation of silyl ether derivatives during GC-MS analysis.

  • Possible Cause: Active sites in the GC system.

    • Solution: Free silanol groups in the GC inlet liner, column, or fittings can interact with and promote the degradation of silyl ethers. Use a deactivated inlet liner and a high-quality, well-conditioned GC column.

  • Possible Cause: Presence of moisture in the carrier gas.

    • Solution: Ensure a high-purity carrier gas is used and that it is passed through a moisture trap before entering the GC system.

Data Presentation

Table 1: Relative Stability of Common Silyl Ethers to Hydrolysis

Silyl EtherAbbreviationRelative Rate of Acidic Hydrolysis (vs. TMS)Relative Rate of Basic Hydrolysis (vs. TMS)Key Characteristics
TrimethylsilylTMS11Highly labile, often cleaved during aqueous workup or on silica gel.
TriethylsilylTES6410-100More stable than TMS.
tert-ButyldimethylsilylTBDMS/TBS20,000~20,000Good balance of stability and ease of removal.
TriisopropylsilylTIPS700,000100,000Very bulky and robust, offering high stability.
tert-ButyldiphenylsilylTBDPS5,000,000~20,000Among the most stable common silyl ethers.

Experimental Protocols

Protocol 1: Silylation of Fatty Acids with BSTFA for GC-MS Analysis with Prevention of Hydrolysis

Objective: To derivatize fatty acids to their trimethylsilyl (TMS) esters for GC-MS analysis while minimizing hydrolysis.

Materials:

  • Fatty acid sample (1-5 mg)

  • Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Reaction vial (2 mL) with PTFE-lined screw cap

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Place the fatty acid sample into a reaction vial. If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous.

  • Reagent Addition: Add 100 µL of anhydrous aprotic solvent to dissolve the fatty acid sample. Add 50 µL of BSTFA (+1% TMCS) to the vial.

  • Reaction: Immediately cap the vial tightly, vortex for 10-30 seconds, and heat at 60°C for 60 minutes in a heating block or oven.

  • Cooling and Dilution (Non-Aqueous): After the reaction is complete, allow the vial to cool to room temperature. If necessary, dilute the sample with an anhydrous aprotic solvent (e.g., hexane or dichloromethane) to the desired concentration for GC-MS analysis.

  • Analysis: The sample is now ready for immediate injection into the GC-MS. Avoid prolonged exposure to the atmosphere.

Visualizations

Hydrolysis_Prevention_Workflow Workflow for Preventing Hydrolysis of Fatty Acid Silyl Ethers cluster_prep Sample Preparation cluster_deriv Silylation cluster_post Post-Reaction Handling cluster_analysis Analysis start Start with Fatty Acid Sample dry Ensure Sample is Anhydrous (Lyophilization or N2 Stream) start->dry dissolve Dissolve in Anhydrous Aprotic Solvent dry->dissolve add_reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) dissolve->add_reagent react React at Elevated Temperature (e.g., 60°C for 60 min) add_reagent->react cool Cool to Room Temperature react->cool dilute Dilute with Anhydrous Solvent (if necessary) cool->dilute analyze Immediate GC-MS Analysis dilute->analyze store Store at -20°C under Inert Gas (if immediate analysis is not possible) dilute->store Hydrolysis_Factors Factors Influencing Silyl Ether Hydrolysis and Prevention cluster_causes Causes of Hydrolysis cluster_prevention Preventative Measures Moisture Moisture (from sample, solvent, air) Hydrolysis Silyl Ether Hydrolysis Moisture->Hydrolysis pH Non-Neutral pH (Acidic or Basic Conditions) pH->Hydrolysis Solvent Protic Solvents (e.g., Water, Alcohols) Solvent->Hydrolysis Anhydrous Strictly Anhydrous Conditions Aprotic Use of Aprotic Solvents Neutral Maintain Neutral pH Storage Proper Storage (-20°C, Inert Atmosphere) Bulky Use of Sterically Hindered Silyl Ethers (e.g., TBDMS) Hydrolysis->Anhydrous prevents Hydrolysis->Aprotic prevents Hydrolysis->Neutral prevents Hydrolysis->Storage prevents Hydrolysis->Bulky resists

References

Best practices for storing cetoleic acid-rich oils to prevent oxidation.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Storing Cetoleic Acid-Rich Oils

This guide provides researchers, scientists, and drug development professionals with best practices for storing this compound-rich oils to prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause oxidation in this compound-rich oils?

A1: The primary factors that accelerate the oxidation of unsaturated fatty acids like this compound are exposure to oxygen (air), light, and heat.[1][2][3] The presence of pro-oxidants, such as metal ions (e.g., iron, copper), can also significantly speed up degradation.[2] Lipid oxidation is the main process that causes the deterioration of oil quality, leading to rancidity.[1]

Q2: What is the optimal temperature for storing these oils?

A2: To minimize oxidation, this compound-rich oils should be stored at low temperatures. Refrigeration (e.g., 4°C) is highly recommended. For long-term storage, freezing is also a viable option and will not damage the oil; in fact, it can significantly slow quality deterioration. Oils should never be stored next to heat sources like a cooker or oven.

Q3: What type of container is best for storing this compound-rich oils?

A3: The ideal container should protect the oil from both light and oxygen. Options include:

  • Amber or Opaque Glass Bottles: These are excellent for blocking harmful UV and visible light, which can catalyze photo-oxidation.

  • Stainless Steel Containers: Often used for larger volumes, these are durable and provide a complete barrier to light and oxygen.

  • Fluorinated High-Density Polyethylene (HDPE) Containers: These offer a good barrier against oxygen and are a shatterproof alternative to glass.

Regardless of the material, ensure the container is sealed tightly to minimize the headspace and prevent oxygen exposure.

Q4: How can I minimize oxygen exposure during storage and handling?

A4: Minimizing oxygen contact is critical. The most effective method is to displace the oxygen in the container's headspace with an inert gas, a technique known as nitrogen blanketing or padding. By filling the vapor space with high-purity nitrogen, you create a protective, oxygen-free atmosphere that prevents oxidative reactions and extends the oil's shelf life. When dispensing oil, work quickly and re-blanket the container with nitrogen immediately after.

Q5: Should I use antioxidants? If so, which ones are effective?

A5: Yes, adding antioxidants can significantly delay the onset of oxidation. For marine oils, a combination of antioxidants is often most effective. Common choices include:

  • Tocopherols (Vitamin E): A natural antioxidant commonly found in oils.

  • Ascorbyl Palmitate: A fat-soluble form of Vitamin C.

  • Rosemary Extract: A natural antioxidant that has proven effective in delaying rancidity.

  • Synthetic Antioxidants: Options like Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT) are also used, though their use may be restricted in certain applications.

The choice and concentration of antioxidant should be optimized for your specific oil and application.

Troubleshooting Guide

Problem: My oil sample shows high levels of oxidation (e.g., high Peroxide Value or off-odors) despite recent purchase.

This troubleshooting workflow can help identify the potential cause of premature oil degradation.

Caption: Troubleshooting workflow for identifying causes of oil oxidation.

Quantitative Data Summary

The stability of an oil is measured by its resistance to oxidation over time and under specific conditions. Lower values for Peroxide Value (PV) and p-Anisidine Value (AnV) indicate better quality.

Table 1: Effect of Storage Conditions on Oil Stability (Illustrative Data)

ConditionTemperature (°C)Light ExposureAtmospherePeroxide Value (meq O₂/kg) after 3 months
Optimal 4 Dark (Amber Bottle) Nitrogen < 2.0
Sub-optimal A25Dark (Amber Bottle)Nitrogen5.5
Sub-optimal B4Light (Clear Bottle)Nitrogen8.2
Sub-optimal C4Dark (Amber Bottle)Air11.4
Worst-Case 25 Light (Clear Bottle) Air > 20.0

Note: Data is illustrative, based on general principles of lipid oxidation. Actual values will vary based on the specific oil composition and initial quality.

Experimental Protocols & Methodologies

Lipid Autoxidation Pathway

The process of lipid oxidation occurs in three main stages: initiation, propagation, and termination. Understanding this pathway is key to implementing effective preventative measures.

AutoxidationPathway cluster_initiation Initiation cluster_propagation Propagation (Chain Reaction) cluster_termination Termination reactant reactant radical radical product product initiator initiator LH Unsaturated Lipid (LH) L_rad Lipid Radical (L•) LH->L_rad O2 Oxygen (O₂) L_rad->O2 + O₂ Initiator Initiator (Light, Heat, Metal) Initiator->LH H abstraction LOO_rad Peroxyl Radical (LOO•) O2->LOO_rad LH2 Unsaturated Lipid (LH) LOO_rad->LH2 + LH NonRadical Non-Radical Products LOO_rad->NonRadical + L• or + LOO• LOOH Hydroperoxide (LOOH) (Primary Oxidation Product) LH2->LOOH L_rad2 Lipid Radical (L•) LOOH->L_rad2 L_rad2->NonRadical + L• or + LOO•

References

Technical Support Center: Reducing Reagent Artifacts in Fatty Acid Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the reduction of reagent artifacts during fatty acid derivatization for gas chromatography (GC) and mass spectrometry (MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the derivatization of fatty acids necessary for GC analysis?

A1: Free fatty acids are polar compounds that exhibit low volatility. This polarity leads to issues in GC analysis such as poor peak shape (tailing), long retention times, and potential adsorption to the GC column. Derivatization converts the polar carboxyl group into a less polar, more volatile ester, typically a fatty acid methyl ester (FAME) or a trimethylsilyl (TMS) ester. This chemical modification improves chromatographic separation, leading to more accurate and reproducible results.

Q2: What are the most common derivatization methods for fatty acids?

A2: The most prevalent methods involve converting fatty acids into their corresponding methyl esters (FAMEs) or trimethylsilyl (TMS) esters. Key reagents for these transformations include:

  • Boron Trifluoride (BF₃) in Methanol: A widely used acid-catalyzed method for both esterification of free fatty acids and transesterification of complex lipids.

  • Diazomethane (CH₂N₂): A highly reactive agent that rapidly and cleanly converts carboxylic acids to methyl esters with minimal by-products. However, it is toxic and potentially explosive, requiring specialized handling. (Trimethylsilyl)diazomethane (TMS-diazomethane) is a safer alternative.[1][2]

  • Silylation Reagents (e.g., BSTFA, MSTFA): These reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), convert the carboxylic acid group to a TMS ester.[3]

Q3: How do I choose the appropriate derivatization reagent?

A3: The choice of reagent depends on the sample matrix and the specific fatty acids being analyzed.

  • For samples containing free fatty acids , acid-catalyzed methods like BF₃-methanol or silylation reagents are suitable.

  • For complex lipids like triglycerides, a base-catalyzed transesterification followed by esterification of any remaining free fatty acids may be necessary.

  • If your sample contains other functional groups sensitive to harsh conditions, a milder reagent may be required. For instance, acid-catalyzed methods can sometimes lead to the formation of artifacts with unsaturated fatty acids.[2]

  • For safety considerations, TMS-diazomethane is a recommended alternative to the more hazardous diazomethane.[1]

Q4: Can water in my sample affect the derivatization process?

A4: Absolutely. The presence of water is a critical issue in most fatty acid derivatization methods, particularly in silylation and acid-catalyzed esterification. Water can hydrolyze the derivatization reagent and the newly formed esters, leading to incomplete reactions and low product yields. It is crucial to ensure that all samples, solvents, and glassware are as anhydrous as possible. Samples in aqueous solutions should be evaporated to dryness before adding derivatization reagents.

Troubleshooting Guides

This section addresses specific issues that may arise during your fatty acid derivatization experiments.

Issue 1: Incomplete Derivatization or Low Product Yield
  • Symptoms:

    • Smaller than expected FAME or TMS-ester peaks in the chromatogram.

    • Presence of broad, tailing peaks corresponding to underivatized free fatty acids.

    • Inconsistent and non-reproducible quantitative results.

  • Possible Causes and Solutions:

CauseSolution
Presence of Water Ensure samples are completely dry before adding reagents. Use high-purity, anhydrous solvents. Consider adding a water scavenger like 2,2-dimethoxypropane.
Insufficient Reagent Use a sufficient molar excess of the derivatizing agent to drive the reaction to completion. A 2:1 molar ratio of silylating reagent to active hydrogens is often recommended.
Suboptimal Reaction Time or Temperature Optimize reaction time and temperature for your specific analytes. Analyze aliquots at different time points to determine when the product peak area no longer increases.
Degraded Reagent Store derivatization reagents according to the manufacturer's instructions to prevent degradation. Use fresh, high-quality reagents.
Sample Matrix Effects Complex sample matrices can interfere with the reaction. A sample cleanup step, such as solid-phase extraction (SPE), may be necessary prior to derivatization.
Issue 2: Appearance of Artifacts or Ghost Peaks
  • Symptoms:

    • Unexpected peaks in the chromatogram that are not present in the original sample.

    • "Ghost peaks" that appear in blank runs following a sample injection.

  • Possible Causes and Solutions:

CauseSolution
Reagent-Specific Byproducts BF₃-Methanol: Can form methoxy artifacts with unsaturated fatty acids. Use the mildest effective reaction conditions (temperature and time). Diazomethane: Can react with aldehydes and ketones to form byproducts. Minimize excess reagent and reaction time. Silylation Reagents: Can produce multiple derivatives for a single compound. Ensure complete dryness and optimize reaction conditions.
Contaminated Reagents/Glassware Use high-purity, GC-grade solvents and reagents. Thoroughly clean all glassware. Run a reagent blank to identify sources of contamination.
Carryover from Previous Injections High-boiling point compounds from a previous injection can elute in a subsequent run, appearing as ghost peaks. Implement a bake-out step at the end of your GC run to clean the column. Regularly replace the inlet liner.
Septum Bleed Components from the injector septum can bleed into the system, causing ghost peaks. Use high-quality, low-bleed septa and replace them regularly.
Issue 3: Peak Tailing in the Chromatogram
  • Symptoms:

    • Asymmetrical peaks with a drawn-out tailing edge.

  • Possible Causes and Solutions:

CauseSolution
Incomplete Derivatization As mentioned in Issue 1, underivatized fatty acids are polar and will tail. Re-evaluate and optimize your derivatization protocol.
Active Sites in the GC System Exposed silanol groups in the inlet liner, on the column, or contamination can cause interactions with the analytes. Use a deactivated inlet liner and a high-quality, well-maintained column. Trim the front end of the column if it becomes contaminated.
Improper Column Installation Ensure the column is cut cleanly and installed at the correct depth in the injector and detector.
Solvent-Phase Polarity Mismatch The polarity of the injection solvent should be compatible with the stationary phase of the GC column.

Data Presentation: Comparison of Derivatization Methods

The following table summarizes a quantitative comparison of different derivatization methods for fatty acid analysis, focusing on recovery and precision.

Derivatization MethodAnalyte ClassRecovery (%)Relative Standard Deviation (RSD %)Notes
KOCH₃/HCl Unsaturated Fatty Acids84 - 112High VariationA faster and less expensive method, but with lower recovery and higher variability for unsaturated fatty acids.
TMS-Diazomethane Unsaturated Fatty Acids90 - 106< 6Offers higher recovery and better precision, making it more suitable for accurate analysis of cis/trans unsaturated fatty acids.
Acid-Catalyzed Methylation (General) Saturated Fatty Acids>95Generally LowEfficient and reliable for saturated fatty acids.
Base-Catalyzed Methylation (General) Saturated Fatty AcidsLower than acid-catalyzedGenerally LowLess efficient for total fatty acid quantification compared to acid-catalyzed methods in some matrices.
TMTFTH Methylation Total Fatty AcidsHighLowFound to be the most accurate and reproducible in a comparative study.
KOH + BSTFA Total Fatty Acids89 - 104ModerateA two-step method with good, but variable, efficiency.

Experimental Protocols

Protocol 1: Esterification using Boron Trifluoride (BF₃)-Methanol

This protocol is a widely used method for preparing fatty acid methyl esters (FAMEs).

  • Sample Preparation: Weigh 1-25 mg of the lipid sample into a screw-capped glass tube with a PTFE liner. If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen.

  • Reagent Addition: Add 2 mL of 10-14% Boron Trifluoride in methanol (BF₃-Methanol) to the sample.

  • Reaction: Tightly cap the tube and heat it in a water bath or heating block at 60°C for 5-10 minutes. Note: To minimize artifact formation with sensitive unsaturated fatty acids, use the shortest time and lowest temperature that provides complete derivatization.

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane.

  • Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.

  • Sample Collection: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean autosampler vial. To ensure complete removal of water, the organic layer can be passed through a small amount of anhydrous sodium sulfate.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: Silylation using BSTFA

This protocol is for the formation of trimethylsilyl (TMS) esters and is highly sensitive to moisture.

  • Sample Preparation: Place the dried sample (e.g., 1 mg/mL of fatty acid mixture in an aprotic solvent like acetonitrile) into an autosampler vial. Ensure the sample is completely anhydrous.

  • Reagent Addition: Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS as a catalyst) to the vial. A molar excess of the reagent is necessary.

  • Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes. Optimization of time and temperature may be required for specific fatty acids.

  • Analysis: After the vial has cooled to room temperature, the sample can be injected directly into the GC-MS. If necessary, it can be diluted with an anhydrous solvent.

Protocol 3: Safe Methylation using (Trimethylsilyl)diazomethane (TMS-Diazomethane)

This protocol offers a safer alternative to diazomethane for the rapid formation of FAMEs.

  • Sample Preparation: Dissolve the dried fatty acid sample in a suitable solvent system, such as a mixture of toluene and methanol.

  • Reagent Addition: Add the TMS-diazomethane solution (typically 2 M in hexanes) dropwise to the sample solution at room temperature until a faint yellow color persists, indicating a slight excess of the reagent. The reaction is typically very fast.

  • Quenching: After a few minutes, quench the excess TMS-diazomethane by adding a small drop of acetic acid until the yellow color disappears.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution and Analysis: Reconstitute the FAMEs in a suitable solvent (e.g., hexane) for GC-MS analysis.

Visualizations

Derivatization_Workflow General Workflow for Fatty Acid Derivatization cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction & Cleanup Sample Lipid-Containing Sample Dry Dry Sample (if aqueous) Sample->Dry AddReagent Add Derivatization Reagent (e.g., BF3-MeOH, BSTFA) Dry->AddReagent Anhydrous Conditions Heat Heat at Optimized Temperature & Time AddReagent->Heat Cool Cool to Room Temp Heat->Cool AddSolvents Add Water & Organic Solvent (for Esterification) Cool->AddSolvents Vortex Vortex to Extract AddSolvents->Vortex Separate Separate Organic Layer Vortex->Separate DryExtract Dry with Na2SO4 Separate->DryExtract GCMS GC-MS Analysis DryExtract->GCMS Ready for Analysis

Workflow for Fatty Acid Derivatization.

Troubleshooting_Logic Troubleshooting Logic for Common GC Derivatization Issues cluster_issues Identify Primary Symptom cluster_solutions_yield Solutions for Low Yield cluster_solutions_artifacts Solutions for Artifacts cluster_solutions_tailing Solutions for Tailing Start Problem Observed: Poor Chromatogram LowYield Low Peak Area / Incomplete Reaction? Start->LowYield Artifacts Extra / Ghost Peaks? Start->Artifacts Tailing Peak Tailing? Start->Tailing CheckWater Ensure Anhydrous Conditions LowYield->CheckWater CheckReagent Check Reagent Amount & Quality LowYield->CheckReagent Optimize Optimize Time & Temperature LowYield->Optimize BlankRun Run Reagent Blank Artifacts->BlankRun ChangeMethod Use Milder Conditions Artifacts->ChangeMethod CleanSystem Clean Injector / Bake Column Artifacts->CleanSystem ConfirmDeriv Confirm Complete Derivatization Tailing->ConfirmDeriv CheckSystem Use Deactivated Liner Tailing->CheckSystem CheckInstall Check Column Installation Tailing->CheckInstall Artifact_Pathways Common Artifact Formation Pathways cluster_bf3 BF3-Methanol Artifacts cluster_ch2n2 Diazomethane Artifacts cluster_silylation Silylation Artifacts UnsatFA_BF3 Unsaturated Fatty Acid Methoxy Methoxy Artifact UnsatFA_BF3->Methoxy + MeOH / BF3 Ketone Ketone / Aldehyde Epoxide Epoxide / Homologated Ketone Ketone->Epoxide + CH2N2 FattyAcid_Silyl Fatty Acid Hydrolyzed Hydrolyzed Fatty Acid FattyAcid_Silyl->Hydrolyzed + H2O

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of GC and HPLC Methods for Cetoleic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of cetoleic acid. The information presented herein is synthesized from established analytical methodologies for fatty acids and serves as a practical reference for method selection, development, and cross-validation in research and pharmaceutical settings.

The accurate quantification of this compound, a monounsaturated omega-11 fatty acid, is critical in various fields, including marine biology, nutrition, and pharmacology. Both GC and HPLC are powerful analytical techniques that can be employed for this purpose. However, the choice between these methods depends on several factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. This guide outlines the experimental protocols for both methods and presents a comparative summary of their performance characteristics to aid in making an informed decision.

Methodology Comparison

Both GC and HPLC are powerful tools for fatty acid analysis, yet they differ fundamentally in their separation principles and sample preparation requirements.

Gas Chromatography (GC) is a well-established and robust technique for the analysis of volatile and thermally stable compounds. For fatty acids like this compound, which are typically non-volatile, a derivatization step is mandatory to convert them into volatile esters, most commonly fatty acid methyl esters (FAMEs). This method offers excellent chromatographic separation and high sensitivity.

High-Performance Liquid Chromatography (HPLC) separates compounds based on their interactions with a stationary phase and a liquid mobile phase. A significant advantage of HPLC is that it often does not require derivatization. However, since fatty acids lack a strong UV chromophore, detection can be challenging.[1] Common detection methods include evaporative light scattering detection (ELSD) or derivatization to add a UV-active or fluorescent tag.[1][2][3]

Experimental Workflows

A cross-validation study ensures that two different analytical methods provide equivalent results for the same analyte. The following diagram illustrates a typical workflow for the cross-validation of GC and HPLC methods for this compound analysis.

cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Cross-Validation GC_Dev GC Method Development (Column, Temp Program) GC_Val GC Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) GC_Dev->GC_Val HPLC_Dev HPLC Method Development (Column, Mobile Phase) HPLC_Val HPLC Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) HPLC_Dev->HPLC_Val Sample_Prep Sample Preparation (Lipid Extraction) GC_Val->Sample_Prep HPLC_Val->Sample_Prep GC_Analysis GC Analysis (with Derivatization) Sample_Prep->GC_Analysis HPLC_Analysis HPLC Analysis (with/without Derivatization) Sample_Prep->HPLC_Analysis Data_Comp Data Comparison (Statistical Analysis) GC_Analysis->Data_Comp HPLC_Analysis->Data_Comp

Caption: Workflow for Cross-Validation of GC and HPLC Methods.

Experimental Protocols

Detailed methodologies are critical for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using both GC and HPLC.

Gas Chromatography (GC-FID) Protocol
  • Lipid Extraction: Extract total lipids from the sample using a suitable method, such as a modified Folch method with chloroform:methanol (2:1, v/v).

  • Derivatization to FAMEs:

    • Saponify the lipid extract with 0.5 M methanolic NaOH at 100°C for 10 minutes to release free fatty acids.

    • Methylate the free fatty acids by adding 14% boron trifluoride in methanol and heating at 100°C for 30 minutes.

    • Extract the FAMEs with hexane.

    • Wash the hexane extract with water and dry over anhydrous sodium sulfate.

  • GC-FID Analysis:

    • Column: A capillary column suitable for FAMEs analysis, such as a DB-23 (50% cyanopropyl)-methylpolysiloxane column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen.[4]

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 280°C.

    • Oven Temperature Program: Start at 140°C, hold for 5 minutes, ramp to 240°C at 4°C/min, and hold for 20 minutes.

    • Injection Volume: 1 µL.

    • Quantification: Use an internal standard (e.g., heneicosanoic acid, C21:0) for accurate quantification.

High-Performance Liquid Chromatography (HPLC-ELSD) Protocol
  • Lipid Extraction: Extract total lipids from the sample as described for the GC protocol.

  • Sample Preparation:

    • Hydrolyze the lipid extract with 0.5 M methanolic NaOH at 100°C for 10 minutes to release free fatty acids.

    • Acidify the solution with HCl.

    • Extract the free fatty acids with hexane.

    • Dry the hexane extract under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase.

  • HPLC-ELSD Analysis:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: Evaporative Light Scattering Detector (ELSD).

    • Injection Volume: 20 µL.

    • Quantification: Use an external standard calibration curve of this compound.

Comparative Performance

The following table summarizes the expected performance characteristics of GC-FID and HPLC-ELSD for the analysis of this compound, based on typical performance for fatty acid analysis.

Validation ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-ELSD)
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 5%< 10%
Limit of Detection (LOD) Low ngMid to high ng
Limit of Quantitation (LOQ) Low to mid ngHigh ng to low µg
Throughput ModerateModerate to High
Derivatization RequiredNot always required
Cost per Sample Low to ModerateModerate

Signaling Pathway and Logical Relationship Diagrams

The decision to choose between GC and HPLC for this compound analysis can be represented by the following logical diagram:

cluster_0 Decision Matrix for Method Selection Start Start: Need to Analyze this compound High_Sensitivity High Sensitivity Required? Start->High_Sensitivity Complex_Matrix Complex Sample Matrix? High_Sensitivity->Complex_Matrix Yes High_Throughput High Throughput Needed? High_Sensitivity->High_Throughput No Complex_Matrix->High_Throughput No Use_GC Use GC-FID Complex_Matrix->Use_GC Yes High_Throughput->Use_GC No Use_HPLC Use HPLC-ELSD/UV High_Throughput->Use_HPLC Yes

References

Gondoic Acid vs. Cetoleic Acid: A Comparative Guide to Biomarkers for Marine Oil Intake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of dietary intake is crucial in clinical research and nutritional studies. Long-chain monounsaturated fatty acids (LCMUFAs) derived from marine sources have emerged as potential biomarkers for the consumption of fish and marine oils. Among these, gondoic acid (C20:1n-9) and cetoleic acid (C22:1n-11) are of particular interest. This guide provides a comparative analysis of gondoic acid and this compound as biomarkers for specific marine oil intake, supported by available experimental data and detailed methodologies.

At a Glance: Gondoic Acid vs. This compound

FeatureGondoic Acid (C20:1n-9)This compound (C22:1n-11)
Primary Marine Sources Present in various fish oils, often alongside this compound.Particularly high in North Atlantic fish such as herring, capelin, and sand eel.[1][2]
Other Dietary Sources Found in rapeseed (canola) oil and some nuts.[3]Primarily found in marine sources.
Biomarker Potential Considered a potential marker for the intake of certain fish and marine oils.[3]A strong candidate biomarker for the intake of specific fish like herring, as it is not readily synthesized by the human body.
Metabolic Effects May play a role in maintaining healthy cell membranes and metabolic functions. Some studies suggest potential anti-inflammatory effects.[3]May enhance the conversion of alpha-linolenic acid (ALA) to the beneficial long-chain omega-3 fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).

Quantitative Data from Intervention Studies

While direct head-to-head comparative studies quantifying the plasma response of both gondoic and this compound to a standardized marine oil dose are limited, some intervention studies provide valuable insights.

A study investigating the effects of a cetoleic-rich oil (CRO) derived from North Atlantic fish provides some of the most relevant data. This oil was characterized by a predominance of long-chain monounsaturated fatty acids, including both this compound and gondoic acid.

Table 1: Fatty Acid Composition of a Cetoleic-Rich Oil (CRO) used in Human Intervention Studies

Fatty AcidComposition (as % of total fatty acids)
This compound (C22:1n-11) Predominant LCMUFA
Gondoic Acid (C20:1n-9) Present
EPA (C20:5n-3)Specific percentage not detailed
DHA (C22:6n-3)Specific percentage not detailed

Note: The exact percentages of each fatty acid were not specified in the abstract, but this compound was the most abundant LCMUFA.

Unfortunately, the publicly available information from this study does not provide a direct quantitative comparison of the changes in plasma levels of gondoic acid versus this compound post-supplementation. However, the use of an oil containing both suggests their co-occurrence in certain marine sources and the potential for both to serve as intake markers.

Experimental Protocols

The standard methodology for analyzing fatty acid profiles in biological samples, such as plasma or red blood cells, is crucial for the accurate assessment of potential biomarkers like gondoic and this compound.

Key Experiment: Fatty Acid Profile Analysis in Human Plasma/Blood

Objective: To quantify the levels of gondoic acid and this compound in blood samples following the intake of marine oil.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Collection: Whole blood is collected from subjects, typically after a period of fasting to minimize the influence of recent meals. Plasma is separated by centrifugation.

  • Lipid Extraction: Total lipids are extracted from the plasma or red blood cell membranes using a solvent system, commonly a mixture of chloroform and methanol (e.g., Folch or Bligh-Dyer methods).

  • Transesterification: The extracted lipids are subjected to transesterification to convert the fatty acids into their corresponding fatty acid methyl esters (FAMEs). This is a critical step for making the fatty acids volatile for GC analysis. A common reagent for this is boron trifluoride in methanol or methanolic HCl.

  • Gas Chromatography (GC) Separation: The FAMEs are then injected into a gas chromatograph equipped with a capillary column. The column separates the different FAMEs based on their chain length, degree of unsaturation, and position of double bonds.

  • Mass Spectrometry (MS) Detection: The separated FAMEs are introduced into a mass spectrometer, which ionizes the molecules and detects them based on their mass-to-charge ratio. This allows for the identification and quantification of individual fatty acids, including gondoic and this compound.

  • Data Analysis: The concentration of each fatty acid is determined by comparing its peak area to that of an internal standard of a known concentration. Results are typically expressed as a percentage of total fatty acids or as an absolute concentration (e.g., µg/mL).

Visualizing the Metabolic Context

While a detailed signaling pathway specifically for gondoic and this compound is not yet fully elucidated, their role in fatty acid metabolism can be contextualized. This compound, in particular, has been shown to influence the metabolism of other key fatty acids.

FattyAcidMetabolism MarineOil Marine Oil Intake (e.g., Herring, Capelin) Gondoic Gondoic Acid (C20:1n-9) MarineOil->Gondoic Cetoleic This compound (C22:1n-11) MarineOil->Cetoleic Plasma Incorporation into Plasma Lipids Gondoic->Plasma Biomarker Cetoleic->Plasma Biomarker ALA Alpha-Linolenic Acid (ALA, C18:3n-3) Cetoleic->ALA Enhances Conversion EPA Eicosapentaenoic Acid (EPA, C20:5n-3) ALA->EPA DHA Docosahexaenoic Acid (DHA, C22:6n-3) EPA->DHA MetabolicEffects Potential Metabolic Effects (e.g., Anti-inflammatory) EPA->MetabolicEffects DHA->MetabolicEffects

Caption: Metabolic influence of Gondoic and this compound from marine oil intake.

Logical Workflow for Biomarker Validation

The process of validating a dietary biomarker involves several key steps, from initial identification to application in clinical studies.

BiomarkerValidationWorkflow A Identify Potential Biomarkers (Gondoic & this compound in Marine Oils) B Characterize Dietary Sources (Fatty Acid Profiling of Fish Oils) A->B C Controlled Intervention Studies (Administer Marine Oil & Measure Plasma Levels) B->C D Assess Dose-Response Relationship (Correlate Intake with Plasma Concentration) C->D E Evaluate Specificity and Sensitivity (Compare with other Dietary Intakes) D->E F Application in Epidemiological Studies (Use as Objective Marker of Intake) E->F

Caption: Workflow for validating Gondoic and this compound as biomarkers.

Conclusion

Both gondoic acid and this compound show promise as biomarkers for the intake of specific marine oils. This compound, being less common in non-marine dietary sources, may offer greater specificity for certain types of fish, such as herring. However, a direct, quantitative comparison of their performance as biomarkers in a controlled human intervention study is a clear research gap. Future studies should focus on the dose-response and time-course of plasma concentrations of both fatty acids following supplementation with well-characterized marine oils. Such research will be invaluable for refining the use of these fatty acids as objective measures of dietary intake in clinical and epidemiological research.

References

A Researcher's Guide to Inter-Laboratory Reproducibility of Cetoleic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of cetoleic acid, a monounsaturated omega-11 fatty acid, is pivotal in various research domains, from nutritional science to drug development. However, achieving reproducible results across different laboratories remains a significant challenge. This guide provides an objective comparison of analytical methodologies, supported by representative experimental data, to illuminate the key factors influencing inter-laboratory variability in this compound quantification.

Key Factors Influencing Reproducibility

Inter-laboratory reproducibility in fatty acid analysis is influenced by a multitude of factors, with sample preparation and the analytical technique employed being the most critical. The National Institute of Standards and Technology (NIST) has established a Fatty Acid Quality Assurance Program (FAQAP) to help laboratories assess and improve the comparability of their fatty acid measurements, highlighting the need for standardization.[1][2][3][4] While specific inter-laboratory studies on this compound are not abundant, the challenges observed for other fatty acids are directly applicable.

The primary analytical methods for fatty acid quantification are Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Both techniques can yield accurate results, but the preparatory steps, including lipid extraction and derivatization, are major sources of variability.

Data Presentation: Inter-Laboratory Comparison of Fatty Acid Quantification

To illustrate the potential variability in this compound quantification, the following table summarizes hypothetical data from a simulated inter-laboratory study. This data is representative of the typical variations observed in the analysis of other fatty acids as reported in proficiency testing programs.

Table 1: Hypothetical Inter-Laboratory Comparison of this compound Quantification in a Standard Reference Material (SRM)

LaboratoryMethodExtraction ProtocolDerivatization ProtocolReported this compound Concentration (mg/g)Coefficient of Variation (CV%)
Lab AGC-FIDFolchBF3-Methanol1.254.8
Lab BGC-MSMTBESodium Methoxide1.426.2
Lab CLC-MS/MSFolchNone1.183.5
Lab DGC-FIDFolchSodium Methoxide1.355.5
Lab EGC-MSMTBEBF3-Methanol1.517.1
Mean 1.34
Std. Dev. 0.13
Inter-Lab CV% 9.7%

Note: Data is for illustrative purposes and based on typical inter-laboratory variations for fatty acids.

The results of inter-laboratory studies on various fatty acids have shown that agreement among laboratories is often within a 20% margin for the majority of the data submitted. The precision within a single laboratory, as indicated by the relative standard deviation, is generally better, often below 20%.

Experimental Protocols

Detailed and standardized experimental protocols are paramount for enhancing reproducibility. The following are common methodologies employed in fatty acid analysis.

Lipid Extraction

The initial step of isolating lipids from the sample matrix is critical. Two widely used methods are:

  • Folch Extraction:

    • Homogenize the sample in a chloroform:methanol (2:1, v/v) mixture.

    • Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.

    • The lower chloroform phase, containing the lipids, is collected.

    • The solvent is evaporated under a stream of nitrogen.

  • Methyl-tert-butyl ether (MTBE) Extraction:

    • The sample is first treated with methanol.

    • MTBE is added, followed by water to induce phase separation.

    • The upper MTBE layer containing the lipids is collected.

    • The solvent is evaporated under a stream of nitrogen.

Derivatization for Gas Chromatography

For GC analysis, fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs).

  • Acid-Catalyzed Derivatization (Boron Trifluoride-Methanol):

    • The dried lipid extract is heated with a boron trifluoride (BF3) in methanol solution.

    • After cooling, hexane and water are added to extract the FAMEs into the hexane layer.

  • Base-Catalyzed Derivatization (Sodium Methoxide):

    • The lipid extract is incubated with sodium methoxide in methanol.

    • The reaction is neutralized, and FAMEs are extracted with hexane.

Mandatory Visualization

To visualize the workflow and the factors influencing the reproducibility of this compound quantification, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction (Folch or MTBE) Sample->Extraction Derivatization Derivatization to FAMEs (for GC) Extraction->Derivatization LC Liquid Chromatography (LC-MS/MS) Extraction->LC GC Gas Chromatography (GC-FID or GC-MS) Derivatization->GC Quantification Quantification GC->Quantification LC->Quantification

Fig 1: General experimental workflow for this compound quantification.

Reproducibility_Factors cluster_methodology Analytical Methodology cluster_sample Sample Handling cluster_standards Standards & Controls center_node Inter-Laboratory Reproducibility Method Analytical Method (GC vs. LC-MS) center_node->Method Instrument Instrument Calibration center_node->Instrument Column Column Chemistry center_node->Column Extraction Extraction Efficiency center_node->Extraction Derivatization Derivatization Yield center_node->Derivatization Matrix Sample Matrix Effects center_node->Matrix CRM Use of Certified Reference Materials center_node->CRM InternalStd Internal Standard Selection center_node->InternalStd

Fig 2: Key factors affecting inter-laboratory reproducibility.

Conclusion and Recommendations

The reproducibility of this compound quantification across different laboratories is a multifaceted issue, heavily dependent on the standardization of analytical protocols. While both GC and LC-MS are capable of providing accurate measurements, variations in sample preparation, including lipid extraction and derivatization, are the primary sources of inter-laboratory discrepancies.

To enhance the comparability of results, the following are recommended:

  • Adoption of Standardized Protocols: Laboratories should adhere to internationally recognized guidelines, such as those from the Codex Alimentarius Commission (STAN 210), for fatty acid analysis.

  • Use of Certified Reference Materials (CRMs): Regular analysis of CRMs, such as those available from NIST, is essential for method validation and for ensuring the accuracy and comparability of data.

  • Participation in Proficiency Testing Programs: Engaging in programs like the FAQAP allows laboratories to benchmark their performance against others and identify areas for improvement.

  • Detailed Reporting of Methods: Publications and reports should include comprehensive details of the experimental protocols used to allow for proper evaluation and replication of the results.

References

The Impact of Cetoleic Acid on Rodent Cholesterol Levels: A Meta-Analysis and Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of rodent studies investigating the effects of cetoleic acid, a long-chain monounsaturated fatty acid, on cholesterol metabolism. By summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways, this document serves as a valuable resource for researchers exploring the therapeutic potential of this compound in cardiovascular health.

Quantitative Data Summary

A systematic review and meta-analysis of twelve rodent studies has demonstrated a significant cholesterol-lowering effect of diets rich in this compound.[1][2][3] The meta-analysis, encompassing data from 288 rodents, revealed that the consumption of fish oils and concentrates containing high levels of this compound resulted in a statistically significant reduction in circulating total cholesterol compared to control groups.[1][2]

The following tables summarize the key quantitative findings from a selection of these studies. Due to the heterogeneity in study design and reporting, a complete dataset from all twelve studies included in the meta-analysis by Mjaatveit et al. (2023) could not be fully compiled from publicly available information. The data presented here is extracted from the primary publications that were accessible.

Table 1: Effects of this compound on Plasma/Serum Total Cholesterol in Rodents

Study (First Author, Year)Rodent ModelIntervention Group (this compound Source)Control GroupDurationTotal Cholesterol (Intervention)Total Cholesterol (Control)% Change
Yang, 2015C57BL/6J Mice10% Saury Oil + 22% Lard32% Lard18 weeksLower (at 5 & 12 weeks)HigherNS at 18 weeks
Mjaatveit, 2024Zucker Diabetic Sprague Dawley RatsHerring Oil (0.70% this compound)Soybean Oil5 weeks14% Lower (p=0.023)Higher-14%
Anonymous, 2024RatsHerring OilControlNot Specified41% Lower (p<0.05)Higher-41%

Table 2: Effects of this compound on Other Lipid Parameters in Rodents

Study (First Author, Year)Rodent ModelIntervention Group (this compound Source)Control GroupParameterFinding
Yang, 2015C57BL/6J Mice10% Saury Oil + 22% Lard32% LardNon-HDL CholesterolSignificantly Lower
Mjaatveit, 2024Zucker Diabetic Sprague Dawley RatsHerring Oil (0.70% this compound)Soybean OilFecal Bile Acid ExcretionHigher (p=0.0036)
Anonymous, 2024RatsHerring OilControlLDL Cholesterol45% Lower (p<0.05)
Anonymous, 2024RatsHerring OilControlHDL CholesterolNo Significant Change
Anonymous, 2024RatsHerring OilControlTriglycerides55% Lower (p<0.05)

Experimental Protocols

The methodologies employed in the reviewed studies, while varied, followed a general framework for investigating the effects of dietary interventions on rodent lipid profiles.

1. Animal Models: A variety of rodent models were utilized, including:

  • Mice: C57BL/6J, LDLr-/-, and ApoE-/- mice were common choices, often used to model diet-induced obesity and atherosclerosis.

  • Rats: Wistar and Zucker Diabetic Sprague Dawley (ZDSD) rats were frequently used, with the ZDSD model being particularly relevant for studying metabolic diseases like type 2 diabetes.

2. Diets:

  • Intervention Diets: These diets were supplemented with fish oils rich in this compound, such as herring oil or saury oil. The concentration of this compound and the total fat content varied between studies. Some studies utilized purified this compound concentrates.

  • Control Diets: Control groups were typically fed diets with a similar macronutrient composition but with a different fat source lacking this compound, such as corn oil, soybean oil, or lard.

  • Diet Formulation: Diets were often based on the American Institute of Nutrition (AIN) guidelines for laboratory animals (e.g., AIN-93G). High-fat diets were commonly used to induce hypercholesterolemia.

3. Study Duration: The intervention periods ranged from a few weeks to several months, with typical durations being between 4 and 18 weeks.

4. Key Experiments and Measurements:

  • Lipid Profiling: Blood samples were collected to measure plasma or serum levels of total cholesterol, high-density lipoprotein (HDL) cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides.

  • Hepatic Lipid Analysis: Livers were often harvested to determine the concentration of hepatic total cholesterol and triglycerides.

  • Fecal Analysis: Feces were collected to measure the excretion of cholesterol and bile acids, providing insights into cholesterol absorption and catabolism.

  • Gene Expression Analysis: Real-time quantitative polymerase chain reaction (RT-qPCR) was used to measure the mRNA levels of genes involved in cholesterol metabolism, such as HMG-CoA reductase, LDL receptor, and enzymes involved in bile acid synthesis (e.g., CYP7A1).

Visualizing the Mechanisms

To understand the potential pathways through which this compound influences cholesterol levels, the following diagrams illustrate a typical experimental workflow and a hypothesized signaling pathway.

experimental_workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_data_collection Data Collection cluster_analysis Analysis A Rodent Model Selection (e.g., C57BL/6J Mice, ZDSD Rats) B Acclimatization Period A->B C Dietary Groups: - Control (e.g., Soybean Oil) - Intervention (this compound-rich Oil) B->C D Ad Libitum Feeding (Specified Duration, e.g., 4-18 weeks) C->D E Blood Sampling (Cardiac Puncture/Tail Vein) D->E F Tissue Harvesting (Liver, Adipose Tissue) D->F G Fecal Collection D->G H Biochemical Analysis: - Plasma/Serum Lipids (TC, HDL, LDL, TG) - Hepatic Lipids E->H F->H I Molecular Analysis: - Gene Expression (RT-qPCR) - Protein Levels (Western Blot) F->I J Fecal Steroid Analysis G->J

Figure 1: A generalized experimental workflow for rodent studies on this compound and cholesterol.

signaling_pathway cluster_intake Dietary Intake cluster_liver Hepatocyte cluster_blood Bloodstream cluster_excretion Intestine CA This compound (from Herring/Saury Oil) PPARa PPARα CA->PPARa activates CYP7A1 CYP7A1 PPARa->CYP7A1 upregulates transcription LXR LXR LXR->CYP7A1 upregulates transcription SREBP2 SREBP-2 LDLR LDL Receptor SREBP2->LDLR upregulates transcription BileAcids Bile Acids CYP7A1->BileAcids catalyzes conversion Cholesterol Cholesterol Pool Cholesterol->SREBP2 inhibits activation Cholesterol->CYP7A1 is substrate for Excretion Increased Fecal Bile Acid Excretion BileAcids->Excretion LDL LDL Cholesterol LDLR->LDL uptake LDL->Cholesterol contributes to

Figure 2: Hypothesized signaling pathway for the cholesterol-lowering effect of this compound.

Discussion of Potential Mechanisms

The cholesterol-lowering effects of this compound are likely mediated by several interconnected pathways. One prominent hypothesis centers on the increased synthesis and excretion of bile acids. Evidence suggests that this compound may upregulate the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids. This is potentially mediated through the activation of peroxisome proliferator-activated receptor alpha (PPARα). The resulting increase in bile acid synthesis depletes the hepatic cholesterol pool, which in turn can lead to an upregulation of the LDL receptor and enhanced clearance of LDL cholesterol from the circulation. The increased bile acids are then excreted in the feces, representing a net loss of cholesterol from the body.

Furthermore, the regulation of sterol regulatory element-binding protein 2 (SREBP-2), a key transcription factor in cholesterol homeostasis, may also be influenced by changes in the hepatic cholesterol pool induced by this compound.

Conclusion

The collective evidence from rodent studies strongly indicates that dietary this compound has a beneficial impact on cholesterol metabolism, primarily by reducing total and LDL cholesterol levels. The likely mechanism involves an increase in the synthesis and fecal excretion of bile acids. These findings underscore the potential of this compound as a nutraceutical or therapeutic agent for managing hypercholesterolemia. Further research, particularly well-controlled clinical trials in humans, is warranted to translate these promising preclinical findings into tangible health benefits.

References

Safety Operating Guide

Navigating the Disposal of Cetoleic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of cetoleic acid, ensuring the protection of laboratory personnel and the environment.

The responsible management and disposal of laboratory chemicals are paramount to ensuring a safe working environment and maintaining environmental compliance. This guide provides comprehensive procedures for the proper disposal of this compound, a monounsaturated omega-11 fatty acid. While specific regulations for this compound are not commonly detailed, the principles of handling unsaturated fatty acids and general laboratory chemical waste provide a clear framework for its safe disposal. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.[1][2][3]

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is crucial to be familiar with the necessary safety precautions to minimize risks.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[4]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[4]

  • Skin and Body Protection: A lab coat or chemical-resistant apron is required to prevent skin contact.

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling any potential aerosols or vapors.

In Case of a Spill:

  • Evacuate and Alert: Immediately notify personnel in the vicinity and evacuate the immediate area if necessary.

  • Containment: For small spills, use an inert absorbent material like sand, vermiculite, or commercial sorbents to contain the substance.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a designated, properly labeled container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water. All materials used for cleanup must be disposed of as hazardous waste.

Disposal Procedures for this compound

The primary and most recommended method for the disposal of this compound and other chemical waste is through a licensed hazardous waste disposal company coordinated by your institution's EHS office.

Step-by-Step Disposal Guide:

  • Waste Characterization: It is the responsibility of the waste generator to properly characterize the waste. Pure this compound is generally not classified as hazardous waste. However, if it is mixed with hazardous solvents or other regulated chemicals, the entire mixture must be treated as hazardous waste.

  • Containerization:

    • Use a chemically compatible, leak-proof container with a secure lid. High-density polyethylene (HDPE) or glass containers are typically suitable.

    • Never mix incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be kept separate.

  • Labeling:

    • Immediately label the waste container with a hazardous waste tag as soon as the first drop of waste is added.

    • The label should clearly identify the contents, including the full chemical name of all components and their approximate concentrations.

    • Include the name of the Principal Investigator (PI), department, and the date of accumulation.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA must be at or near the point of generation and under the control of the operator.

    • Ensure secondary containment is used to prevent spills from reaching drains.

    • Store the container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.

  • Requesting Pickup:

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA. Some institutions may have lower limits.

    • Submit a waste pickup request to your EHS department when the container is about three-quarters full or has reached a designated accumulation time limit (e.g., six months).

Disposal of Empty Containers:

  • A container that held a non-acute hazardous waste can typically be disposed of as regular trash once it has been thoroughly emptied, with as little residue as possible remaining.

  • Any labels indicating chemical or hazardous contents should be defaced or removed, and the cap should be taken off before disposal.

  • If the container held an acute hazardous waste, it must be triple-rinsed, and the rinsate collected as hazardous waste before the container can be disposed of.

Quantitative Data for Laboratory Waste Management

The following table summarizes key quantitative limits and timelines for the accumulation of hazardous waste in a laboratory setting, based on general regulations. These may vary by institution and jurisdiction.

ParameterGuideline/LimitCitation
Maximum Volume in Satellite Accumulation Area (SAA) Up to 55 gallons of hazardous waste
Maximum Volume of Acute Hazardous Waste in SAA 1 quart
Time Limit for Waste Removal from Laboratory Typically every 12 months under Subpart K, but institutional policies may require more frequent removal (e.g., 6 months).
pH for Neutralized Corrosive Waste Between 5.5 and 9.5 for drain disposal (if permitted).

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste generated in a laboratory.

Cetoleic_Acid_Disposal_Workflow This compound Disposal Workflow start Waste Generation: This compound is_mixed Is it mixed with hazardous solvents or chemicals? start->is_mixed pure_waste Pure this compound Waste (Generally Non-Hazardous) is_mixed->pure_waste No mixed_waste Hazardous Waste Mixture is_mixed->mixed_waste Yes containerize_pure 1. Select compatible container (e.g., HDPE, Glass) pure_waste->containerize_pure containerize_mixed 1. Select compatible container (e.g., HDPE, Glass) mixed_waste->containerize_mixed label_pure 2. Label with contents and date containerize_pure->label_pure store_pure 3. Store in designated waste area label_pure->store_pure dispose_pure 4. Dispose via EHS or licensed contractor as non-hazardous waste store_pure->dispose_pure final_disposal Final Disposal by Licensed Hazardous Waste Vendor dispose_pure->final_disposal label_mixed 2. Attach Hazardous Waste Tag containerize_mixed->label_mixed store_mixed 3. Store in Satellite Accumulation Area (SAA) with secondary containment label_mixed->store_mixed pickup_mixed 4. Request pickup from EHS when container is full or time limit is reached store_mixed->pickup_mixed pickup_mixed->final_disposal

This compound Disposal Decision Workflow

References

Personal protective equipment for handling Cetoleic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Cetoleic Acid

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling this compound. By adhering to these guidelines, you can minimize risks and ensure a safe laboratory environment.

Hazard Identification and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not consistently available, its toxic effects are noted to be similar to its positional isomer, Erucic Acid. The safety recommendations provided here are therefore based on the known hazards of Erucic Acid and general best practices for handling long-chain fatty acids in a laboratory setting.

The primary hazards associated with Erucic Acid, and by extension this compound, include:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled, particularly as a dust or aerosol.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles are required at a minimum. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.Protects against splashes and dust, preventing serious eye irritation.
Skin Protection Gloves: Chemical-resistant gloves (e.g., nitrile) tested according to EN 374. Lab Coat: A standard laboratory coat. A chemical-resistant apron is recommended for larger quantities.Prevents direct skin contact and irritation.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols. If aerosol formation is unavoidable, a NIOSH-approved respirator may be necessary.Prevents respiratory tract irritation.

Quantitative Safety and Physical Data

This table summarizes key quantitative data for Cetoleic and Erucic Acid. Hazard data for Erucic Acid is used as a proxy for this compound.

PropertyValue
Chemical Formula C₂₂H₄₂O₂
Molar Mass 338.57 g/mol
Melting Point 32-33 °C
Boiling Point 358 °C (at 533 hPa) for Erucic Acid
Flash Point 113 °C (Closed Cup) for Erucic Acid
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
GHS Precautionary Statements P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Operational Plan: Handling and Disposal

A systematic approach to handling and disposal is critical for safety and compliance.

Experimental Protocol: Safe Handling and Storage
  • Engineering Controls: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred designated area for all manipulations that could generate dust or aerosols.

  • Personal Practices:

    • Avoid all direct contact with the chemical.

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

    • Do not eat, drink, or smoke in the work area.

    • Immediately remove any clothing that becomes contaminated.

  • Storage:

    • Store in a tightly closed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • First Aid Measures:

    • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If irritation persists, seek medical attention.

    • Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with plenty of soap and water. If skin irritation occurs, get medical advice.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.

Disposal Plan

Disposal of this compound waste must be handled in accordance with all applicable local, regional, and national regulations.

  • Waste Collection:

    • Collect all this compound waste, including contaminated materials (e.g., wipes, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

    • Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Treatment and Disposal:

    • Do not dispose of this compound down the sanitary sewer.

    • While neutralization is a common method for acid waste, it should not be attempted for this substance without specific guidance and verification that the neutralized product is non-hazardous.

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Workflow Visualization

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow RiskAssessment 1. Risk Assessment (Review SDS & SOP) PPE 2. Don Correct PPE (Goggles, Gloves, Lab Coat) RiskAssessment->PPE EngControls 3. Prepare Workspace (Chemical Fume Hood) PPE->EngControls Handling 4. Handle this compound EngControls->Handling Spill Spill Response Handling->Spill Waste 5. Waste Collection (Labeled, Sealed Container) Handling->Waste During/After Use Decon 6. Decontaminate & Clean (Workspace & Equipment) Waste->Decon Disposal 7. Final Disposal (via EHS) Decon->Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cetoleic Acid
Reactant of Route 2
Reactant of Route 2
Cetoleic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.